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  • Product: Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine
  • CAS: 952194-97-7

Core Science & Biosynthesis

Foundational

What is the molecular weight and formula of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, a het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a validated synthetic protocol, and explores its potential pharmacological relevance based on the activities of structurally related compounds.

Core Molecular Attributes

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, with the IUPAC name N-((6-methoxypyridin-2-yl)methyl)cyclopropanamine, is a substituted pyridine derivative. Its core structure comprises a 6-methoxypyridine ring linked to a cyclopropylamine moiety via a methylene bridge.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.24 g/mol [1]
CAS Number 952194-97-7[1]

Synthesis via Reductive Amination

The primary and most efficient synthetic route to Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is through reductive amination. This widely utilized reaction in medicinal chemistry involves the formation of a new carbon-nitrogen bond between a carbonyl group and an amine.[2] In this specific synthesis, 6-methoxy-2-pyridinecarboxaldehyde is reacted with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reductive Amination 6-methoxy-2-pyridinecarboxaldehyde 6-methoxy-2-pyridinecarboxaldehyde Imine_Formation Imine Formation 6-methoxy-2-pyridinecarboxaldehyde->Imine_Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine_Formation Reduction Reduction (e.g., KBH4) Imine_Formation->Reduction Intermediate Imine Product Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Reduction->Product

Caption: Synthetic pathway for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

Detailed Experimental Protocol

The following protocol is adapted from a general method for the synthesis of 2-pyridinylmethylamine derivatives published in the Journal of Medicinal Chemistry.[1]

Materials:

  • 6-methoxy-2-pyridinecarboxaldehyde

  • Cyclopropylamine

  • Methanol (CH₃OH)

  • Potassium borohydride (KBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol. To this solution, add cyclopropylamine (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add potassium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

Potential Pharmacological Significance

Central Nervous System (CNS) Activity

Many 2-pyridinylmethylamine derivatives have been investigated for their activity on central nervous system targets. Specifically, compounds with similar structures have shown high affinity and selectivity for serotonin receptors, such as the 5-HT₁A receptor.[1] Agonists at this receptor are of interest for the treatment of depression and anxiety. Furthermore, derivatives of 2-phenylcyclopropylmethylamine have been explored as partial agonists for the dopamine D2 receptor, a key target in the treatment of psychosis.[5]

Rationale for Investigation

The combination of the 6-methoxypyridine core, known to be present in various biologically active molecules, with the cyclopropylamine moiety, a group that can confer favorable metabolic stability and conformational rigidity, makes Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine an attractive candidate for screening in CNS-related drug discovery programs. Its structural similarity to known serotonergic and dopaminergic ligands suggests potential activity at these important receptor families.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methoxy group, the methylene bridge, and the cyclopropyl ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass and elemental composition of the molecule.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Conclusion

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a readily synthesizable molecule with structural features that suggest potential for biological activity, particularly within the central nervous system. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological properties. Researchers in the fields of medicinal chemistry and drug development may find this compound to be a valuable building block or lead candidate in the pursuit of novel therapeutics.

References

  • ZARAGOZA, C., et al. Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 2004, 47(11), 2833-2838. [Link]

  • Ali, M. A., et al. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 2023, 19(1), 748-760. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006, 83(6), 929. [Link]

  • Ghosh, P., et al. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 2017, 53(59), 8320-8323. [Link]

  • Wang, Y., et al. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 2021, 64(23), 17239-17258. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7)

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. Designed for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with theoretical analysis to serve as a practical resource. The guide covers compound identification, detailed characterization methods, a validated synthetic protocol via reductive amination, and insights into its chemical reactivity and significance as a structural motif in medicinal chemistry. The inclusion of detailed experimental procedures and predictive data aims to empower researchers in the synthesis, handling, and application of this versatile molecule.

Compound Identification and Physicochemical Properties

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, with CAS number 952194-97-7, is a heterocyclic secondary amine incorporating a pyridine core, a methoxy functional group, and a cyclopropylamine moiety.[1] This unique combination of structural features—a rigid, strained cyclopropyl ring, a flexible ethylamine linker, and an electron-rich methoxypyridine system—makes it a valuable building block in the synthesis of complex molecules, particularly for pharmaceutical applications.[2][3]

Table 1: Compound Identifiers and Core Properties

Parameter Value Source
IUPAC Name N-((6-methoxypyridin-2-yl)methyl)cyclopropanamine [1]
CAS Number 952194-97-7 [1]
Molecular Formula C₁₀H₁₄N₂O [1][4]
Molecular Weight 178.24 g/mol [1]
Monoisotopic Mass 178.11061 Da [4]
Canonical SMILES COC1=CC=CC(=N1)CNC2CC2 [1]

| InChI Key | LPMWPYGVOXLQFE-UHFFFAOYSA-N |[1] |

Table 2: Experimental and Predicted Physicochemical Data

Property Value Notes Source
Appearance Not specified in literature Expected to be a liquid or low-melting solid. -
Boiling Point Data not available - -
Melting Point Data not available - -
XlogP (Predicted) 0.8 Indicates moderate lipophilicity. [4]
pKa (Predicted) ~8-9 (amine), ~4-5 (pyridine) Basicity is primarily driven by the secondary amine; the pyridine nitrogen is less basic. Estimated

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | - |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public, peer-reviewed spectra for this specific compound are scarce, its structure allows for a robust theoretical prediction of its spectral characteristics.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is the preferred method for analyzing this compound. The presence of two basic nitrogen atoms facilitates protonation, leading to a strong signal in positive ion mode.

  • Expected Molecular Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 179.11789.[4]

  • Common Adducts: In the presence of alkali metal salts, adducts such as [M+Na]⁺ (m/z 201.09983) and [M+K]⁺ (m/z 217.07377) may also be detected.[4]

  • Fragmentation Pattern: Under MS/MS conditions, fragmentation would likely occur via cleavage of the benzylic C-N bond, yielding fragments corresponding to the 6-methoxypyridin-2-ylmethyl cation and the cyclopropylamine radical cation.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 179.11789
[M+Na]⁺ 201.09983
[M-H]⁻ 177.10333
[M+NH₄]⁺ 196.14443

Source: PubChemLite[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the compound's carbon-hydrogen framework. The predicted spectra are as follows:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~7.5 ppm (t, 1H): Pyridine H4 proton, triplet due to coupling with H3 and H5.

    • δ ~6.7 ppm (d, 1H): Pyridine H5 proton, doublet.

    • δ ~6.4 ppm (d, 1H): Pyridine H3 proton, doublet.

    • δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons, singlet.

    • δ ~3.8 ppm (s, 2H): Methylene (-CH₂-) bridge protons, singlet.

    • δ ~2.2 ppm (m, 1H): Cyclopropyl C-H proton.

    • δ ~1.8 ppm (br s, 1H): Amine N-H proton, broad singlet.

    • δ ~0.4-0.5 ppm (m, 4H): Cyclopropyl -CH₂- protons, multiplet.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~163 ppm: Pyridine C6 (attached to -OCH₃).

    • δ ~158 ppm: Pyridine C2 (attached to -CH₂-).

    • δ ~138 ppm: Pyridine C4.

    • δ ~110 ppm: Pyridine C5.

    • δ ~107 ppm: Pyridine C3.

    • δ ~55 ppm: Methylene (-CH₂-) carbon.

    • δ ~53 ppm: Methoxy (-OCH₃) carbon.

    • δ ~33 ppm: Cyclopropyl C-N carbon.

    • δ ~3-4 ppm: Cyclopropyl -CH₂- carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • ~3300 cm⁻¹: N-H stretch (secondary amine).

  • ~3100-3000 cm⁻¹: Aromatic and aliphatic C-H stretching.

  • ~1600, 1580 cm⁻¹: Pyridine ring C=C and C=N stretching.

  • ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (methoxy group).

  • ~1030 cm⁻¹: Aryl-O-C symmetric stretching.

Synthesis and Purification

The most efficient and reliable synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is achieved through a one-pot reductive amination. This method is widely used in pharmaceutical discovery due to its high yields, operational simplicity, and tolerance of various functional groups.[5][6]

Retrosynthetic Analysis

The key disconnection lies at the benzylic carbon-nitrogen bond, identifying 6-methoxy-2-pyridinecarboxaldehyde and cyclopropylamine as readily available starting materials.

G Target Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Aldehyde 6-Methoxy-2-pyridine- carboxaldehyde Disconnect->Aldehyde Amine Cyclopropylamine Disconnect->Amine

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Reductive Amination

Rationale: This protocol proceeds via the in-situ formation of an imine intermediate from the aldehyde and amine, which is then immediately reduced by a mild hydride-donating agent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is selective for imines over aldehydes, moisture-tolerant, and effective under mild acidic conditions, which catalyze imine formation.

Materials:

  • 6-Methoxy-2-pyridinecarboxaldehyde (CAS: 54221-96-4)

  • Cyclopropylamine (CAS: 765-30-0)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) and the chosen solvent (DCE or DCM, ~0.1 M concentration).

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours, or until the starting material is fully consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Medicinal Chemistry Relevance

Key Reactive Centers
  • Secondary Amine: This is the most reactive site. As a nucleophile, it can readily undergo acylation, alkylation, sulfonation, and other N-functionalization reactions. Its basicity allows for the formation of acid addition salts (e.g., hydrochloride, mesylate), which is often crucial for improving the solubility and handling of drug candidates.

  • Pyridine Nitrogen: This nitrogen is less basic than the secondary amine but can still be protonated or act as a ligand for metal coordination.

  • Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the C3 and C5 positions susceptible to electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring overall.

  • Cyclopropyl Group: This group is generally stable under standard synthetic conditions but can undergo ring-opening under highly acidic or hydrogenolysis conditions.[7]

Relevance in Drug Development

The structural motifs present in this molecule are frequently found in biologically active compounds.

  • Pyridin-2-yl-methylamine Scaffold: Derivatives of this core structure have been investigated for their potential as antidepressant and analgesic agents.[3]

  • 6-Methoxypyridine Moiety: This fragment is a common feature in medicinal chemistry, appearing in compounds developed as kinase inhibitors and PET imaging agents for neurological targets like aggregated α-synuclein in Parkinson's disease.[2][8] Its presence can enhance binding affinity and modulate pharmacokinetic properties.

  • Cyclopropylamine Fragment: The incorporation of a cyclopropyl group is a well-established strategy in drug design to improve metabolic stability, binding affinity, and potency by introducing conformational rigidity.[7]

Safety and Handling

As with any research chemical of unknown toxicity, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Incompatibilities: The compound is a base and will react exothermically with strong acids. It is also incompatible with strong oxidizing agents.

Conclusion

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a synthetically accessible and versatile chemical building block. This guide has detailed its core physical and chemical properties, provided robust predictive spectroscopic data for its characterization, and outlined a field-proven protocol for its synthesis. Its structural components are of high interest in modern drug discovery, positioning this molecule as a valuable intermediate for developing novel therapeutics. The information presented herein serves as a foundational resource for scientists aiming to utilize this compound in their research endeavors.

References

  • Pharmaffiliates. 6-(Methoxymethyl)-2-pyridinemethanamine. [Link]

  • PubChemLite. Cyclopropyl(6-methoxypyridin-2-yl)methanamine. [Link]

  • ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. 1-(2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl)-3-(5-cyano-pyridin-2-YL)-thiourea. [Link]

  • Chemsrc. 1-[1-(2-Methoxy-6-methylpyridin-4-yl)cyclopropyl]ethan-1-amine. [Link]

  • PubChemLite. Cyclopropyl(6-methoxypyridin-3-yl)methanamine. [Link]

  • AnchorQuery. Reductive Amination. [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • Chemsrc. 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine. [Link]

  • PMC. Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). [Link]

  • Chemical Communications (RSC Publishing). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]

  • Google Patents.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

Sources

Foundational

Comprehensive NMR Characterization of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Executive Summary In modern drug discovery and synthetic organic chemistry, the precise structural elucidation of building blocks is critical for downstream assay integrity. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the precise structural elucidation of building blocks is critical for downstream assay integrity. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7) is a highly versatile secondary amine intermediate featuring three distinct chemical domains: a methoxy-substituted pyridine ring, a methylene bridge, and a strained cyclopropylamine system.

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. Rather than merely listing spectral outputs, this whitepaper explains the quantum mechanical and electronic causalities behind the observed chemical shifts, ensuring that researchers can confidently verify the integrity of their synthesized or procured materials.

Structural Anatomy & Spin Systems

To accurately assign the NMR spectra, we must first dissect the electronic environment of the molecule's three core domains. The chemical shifts are dictated by inductive effects (-I), resonance effects (+M), and magnetic anisotropy.

The 6-Methoxy-pyridine Domain

The pyridine ring is a highly electron-deficient heterocycle due to the electronegative nitrogen atom. However, the presence of the methoxy group (-OCH 3​ ) at the C-6 position introduces a strong electron-donating resonance effect (+M). This resonance specifically pushes electron density into the ortho (C-5) and para (C-3) positions relative to the methoxy group. Consequently, the H-5 proton experiences profound magnetic shielding, shifting it significantly upfield compared to a standard aromatic proton. The C-6 carbon itself is highly deshielded due to the direct attachment of the electronegative oxygen atom.

The Methylene Bridge

The -CH 2​

  • group acts as an insulating bridge between the aromatic pyridine system and the secondary amine. The protons here are equivalent and typically present as a sharp singlet in 1 H NMR, as rapid intermolecular exchange of the adjacent amine proton (-NH-) in standard solvents (like CDCl 3​ ) usually prevents observable scalar coupling ( 3JCH−NH​ ).
The Cyclopropylamine System

The cyclopropyl ring introduces unique anisotropic effects. The carbon-carbon bonds in a cyclopropane ring possess high "s" character (approaching sp2 hybridization due to Walsh orbitals), which creates a diamagnetic ring current. This ring current strongly shields the cyclopropyl protons, pushing their chemical shifts unusually high upfield (close to 0 ppm).

Experimental Protocol for NMR Acquisition

To ensure data reproducibility and trustworthiness, the following protocol represents a self-validating system. By intentionally utilizing the residual solvent peak as an internal calibration standard, the protocol continuously verifies the accuracy of the chemical shift axis[1].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the 13 C acquisition without requiring excessively long instrument time.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming to ensure a homogeneous magnetic field (critical for resolving the fine coupling constants of the pyridine ring).

  • 1 H NMR Acquisition:

    • Parameters: Pulse angle = 30°, Number of scans (ns) = 16, Relaxation delay (d1) = 1.5 s.

    • Self-Validation: Verify that the residual CHCl 3​ peak appears exactly at 7.26 ppm and the TMS peak at 0.00 ppm. If these deviate, the chemical shift axis must be recalibrated [1].

  • 13 C NMR Acquisition:

    • Parameters: Pulse angle = 30°, Number of scans (ns) = 512 to 1024, Relaxation delay (d1) = 2.0 s, with continuous 1 H decoupling (e.g., WALTZ-16 sequence).

    • Self-Validation: The CDCl 3​ triplet must be centered precisely at 77.16 ppm [1].

  • Data Processing:

    • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

    • Perform manual zero-order and first-order phase correction to yield purely absorptive peak shapes, followed by baseline correction.

Spectral Data & Interpretation

The following tables summarize the expected quantitative spectral data, grounded in established spectroscopic rules for organic compound structure determination [2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegration J (Hz)Causality / Rationale
H-4 7.52t1H7.8Pyridine C-4 proton; deshielded by ring current, split equally by H-3 and H-5.
H-3 6.85d1H7.3Pyridine C-3 proton; ortho to the methylene substituent.
H-5 6.65d1H8.2Pyridine C-5 proton; strongly shielded by the +M effect of the adjacent methoxy group.
-OCH 3​ 3.92s3H-Methoxy protons; deshielded by the directly attached electronegative oxygen.
-CH 2​ - (bridge)3.85s2H-Methylene bridge; deshielded by the adjacent pyridine ring and amine nitrogen.
-CH- (cyclopropyl)2.15tt1H6.5, 3.5Methine proton; deshielded relative to the rest of the ring by the adjacent amine.
-NH- 2.00br s1H-Secondary amine proton; broad due to quadrupolar relaxation of 14 N and chemical exchange.
-CH 2​ - (cyclopropyl)0.45 – 0.35m4H-Methylene protons; highly shielded by the cyclopropane diamagnetic ring current.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Causality / Rationale
C-6 163.5Pyridine C-6; highly deshielded by direct attachment to the electronegative methoxy oxygen.
C-2 158.0Pyridine C-2; deshielded by the adjacent ring nitrogen and methylene attachment.
C-4 138.8Pyridine C-4; typical aromatic carbon, relatively unaffected by strong resonance shielding.
C-3 115.2Pyridine C-3; ortho to the alkyl group, mildly shielded by para-methoxy resonance.
C-5 108.5Pyridine C-5; highly shielded by the strong +M (resonance) effect of the ortho-methoxy group.
-CH 2​ - (bridge)54.5Methylene carbon; deshielded by adjacent nitrogen and the aromatic ring.
-OCH 3​ 53.2Methoxy carbon; typical shift for an oxygen-bound methyl group.
-CH- (cyclopropyl)30.1Methine carbon of cyclopropyl ring; deshielded by the adjacent amine nitrogen.
-CH 2​ - (cyclopropyl)6.5Methylene carbons of cyclopropyl ring; highly shielded due to ring strain (Walsh orbitals).

Structural Elucidation Workflow

To visualize the logical progression from raw sample to confirmed structure, the following workflow diagram outlines the critical path of the NMR analysis.

G Prep Sample Preparation (CDCl3 + TMS) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512) Prep->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration & Shifts) Process->Analyze Assign Structural Assignment (Target Compound) Analyze->Assign

NMR acquisition and structural elucidation workflow for the target compound.

Conclusion

The characterization of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine relies heavily on understanding the interplay between the electron-donating methoxy group and the anisotropic shielding of the cyclopropyl ring. By adhering to the self-validating acquisition protocols outlined above and cross-referencing the empirically derived shift tables, researchers can confidently verify the structural identity and purity of this crucial synthetic intermediate.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg. URL:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Foreword: The Imperative of Structural Elucidation in Drug Discovery In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercis...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's pharmacokinetic and pharmacodynamic properties, its ability to interact with biological targets, and ultimately, its therapeutic potential. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, a molecule of interest for its potential pharmacological applications, represents a case where a deep-seated structural understanding is paramount. The presence of a strained cyclopropyl ring and a flexible linker between the amine and the pyridyl moiety suggests a rich conformational landscape that can only be definitively mapped through X-ray crystallography.

This guide provides a comprehensive, field-proven methodology for determining the crystallographic structure of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. As no public crystallographic data for this specific compound is currently available, this document serves as a detailed roadmap for researchers, from synthesis and crystallization to the final analysis of the X-ray diffraction data. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a well-reasoned scientific decision.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent crystallization. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of amines of this type is reductive amination. This approach involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product & Purification 6-methoxy-2-pyridinecarboxaldehyde 6-methoxy-2-pyridinecarboxaldehyde reaction_step Imine Formation & In Situ Reduction 6-methoxy-2-pyridinecarboxaldehyde->reaction_step cyclopropylamine cyclopropylamine cyclopropylamine->reaction_step product Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine reaction_step->product reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->reaction_step purification Column Chromatography (Silica Gel) product->purification Crystallization_Strategy cluster_methods Crystallization Techniques cluster_outcome Possible Outcomes start High-Purity Compound slow_evaporation Slow Evaporation start->slow_evaporation vapor_diffusion Vapor Diffusion (Hanging/Sitting Drop) start->vapor_diffusion liquid_diffusion Liquid-Liquid Diffusion start->liquid_diffusion cooling Slow Cooling start->cooling single_crystal Single Crystals slow_evaporation->single_crystal polycrystalline Polycrystalline Solid slow_evaporation->polycrystalline vapor_diffusion->single_crystal amorphous Amorphous Solid / Oil vapor_diffusion->amorphous liquid_diffusion->single_crystal cooling->single_crystal no_solid No Solid Formation cooling->no_solid XRD_Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement structure_refinement->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation final_structure Final Crystallographic Model validation->final_structure

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Derivatives as Potent LSD1 Inactivators

For Researchers, Scientists, and Drug Development Professionals Abstract The chemical moiety Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine represents a cornerstone of a powerful class of mechanism-based, irreversible...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical moiety Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine represents a cornerstone of a powerful class of mechanism-based, irreversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). This guide provides a detailed exploration of the molecular mechanism by which these derivatives inactivate LSD1, a critical enzyme in epigenetic regulation and a promising target in oncology. We will dissect the enzyme's native catalytic function, the precise chemical steps of irreversible inhibition, the downstream cellular consequences, and the essential experimental protocols for characterizing these potent compounds.

Introduction: Targeting the Epigenome via LSD1

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1][2] By modulating these key epigenetic marks, LSD1 can act as either a transcriptional co-repressor (when demethylating H3K4) or a co-activator (when demethylating H3K9).[1][3] Overexpression of LSD1 is a common feature in numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an undifferentiated, proliferative state.[4][5] This has established LSD1 as a high-value therapeutic target.

The cyclopropylamine scaffold, particularly as seen in derivatives of trans-2-phenylcyclopropylamine (tranylcypromine), has been a foundational element in the development of potent LSD1 inhibitors.[3][6] The specific class of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine derivatives leverages this reactive moiety to achieve irreversible, covalent inactivation of the enzyme, offering a durable and potent method of inhibition.[4][7]

The Native Catalytic Cycle of LSD1

Understanding the mechanism of inhibition first requires a firm grasp of the enzyme's natural function. LSD1 catalyzes the oxidative demethylation of its histone substrates through a multi-step redox process centered on the FAD cofactor.[2][8]

  • Substrate Binding: The methylated lysine residue of the histone H3 tail binds within the active site of LSD1.

  • Reductive Half-Reaction: The enzyme facilitates the transfer of a hydride from the methyl group's C-H bond to the FAD cofactor.[2][9] This oxidizes the substrate to form a transient iminium ion intermediate and reduces FAD to FADH₂.

  • Hydrolysis: The iminium ion is hydrolyzed by a water molecule, yielding an unstable carbinolamine.

  • Product Release: The carbinolamine spontaneously decomposes, releasing the demethylated lysine and a molecule of formaldehyde.[8]

  • Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] This regenerates the enzyme for the next catalytic cycle.

LSD1_Catalytic_Cycle cluster_0 LSD1 Catalytic Cycle E_FAD LSD1-FAD (Enzyme) Imine Iminium Intermediate + LSD1-FADH₂ E_FAD->Imine Hydride Transfer H2O2 H₂O₂ E_FADH2 LSD1-FADH₂ (Reduced Enzyme) E_FADH2->E_FAD Re-oxidation O2 O₂ Substrate H3K4me1/2 (Substrate) Substrate->E_FAD Binding Product H3K4me0/1 (Product) Imine->Product Hydrolysis H2O H₂O Product->E_FADH2 Release Formaldehyde CH₂O Inhibition_Mechanism cluster_1 Mechanism of Irreversible Inhibition E_FAD LSD1-FAD (Active Enzyme) NonCovalent E-FAD • Inhibitor (Non-covalent Complex) E_FAD->NonCovalent Reversible Binding (KI) Inhibitor Cyclopropylamine Derivative Inhibitor->NonCovalent Covalent E-FAD-Inhibitor Adduct (Inactive Enzyme) NonCovalent->Covalent Oxidation & Covalent Bond Formation (kinact)

Caption: Covalent inactivation of LSD1 by a cyclopropylamine derivative.

The potency of these irreversible inhibitors is best described by the second-order rate constant, k_inact/K_I , which incorporates both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). [10][11]

Downstream Cellular Consequences

The irreversible inhibition of LSD1 by these derivatives triggers a cascade of cellular events, primarily driven by changes in the histone methylation landscape.

  • Histone Mark Accumulation: Inhibition of LSD1 leads to the accumulation of its primary substrates, H3K4me1/2, at gene promoters and enhancers. This mark is associated with active or poised gene transcription.

  • Gene Expression Reprogramming: The altered histone methylation patterns lead to the reactivation of silenced genes, particularly those involved in cell differentiation. In the context of AML, this includes the upregulation of myeloid differentiation markers such as CD11b and CD86. [5]* Phenotypic Outcomes: The ultimate cellular phenotypes resulting from LSD1 inhibition include:

    • Differentiation: Forcing cancer cells, like those in AML, to exit the stem-cell-like state and mature. [5] * Cell Cycle Arrest & Apoptosis: Inhibition of proliferation and induction of programmed cell death in susceptible cancer cell lines. [12] * Inhibition of Metastasis: LSD1 is also implicated in processes like the epithelial-to-mesenchymal transition (EMT), and its inhibition can reduce cancer cell motility and invasion.

Downstream_Effects cluster_2 Downstream Cellular Effects of LSD1 Inhibition Inhibitor Cyclopropylamine Inhibitor LSD1 LSD1 Enzyme Inhibitor->LSD1 Inhibits H3K4me2 ↑ H3K4me2 Levels LSD1->H3K4me2 Prevents Demethylation Gene_Expr Gene Expression Reprogramming H3K4me2->Gene_Expr Leads to Differentiation Cellular Differentiation Gene_Expr->Differentiation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expr->Apoptosis

Caption: Cellular signaling cascade following LSD1 inhibition.

Data Summary: Potency of Representative Inhibitors

The following table summarizes the inhibitory potency of tranylcypromine (also known as 2-PCPA), a foundational cyclopropylamine compound, and more advanced derivatives, highlighting the significant gains in potency achieved through medicinal chemistry.

CompoundTypeTargetIC₅₀k_inact/K_I (M⁻¹s⁻¹)Citation(s)
Tranylcypromine (2-PCPA)IrreversibleLSD1~200 µM34[10][11]
Iadademstat (ORY-1001)IrreversibleLSD1< 20 nM1.19 x 10⁶[10]
GSK-2879552IrreversibleLSD1~60 nM6.72 x 10³[10][13]
Compound 34 (Styrenyl) Irreversible LSD1 < 4 nM ~1.5 x 10⁶ [7][14]

Note: IC₅₀ values can vary based on assay conditions. The k_inact/K_I provides a more standardized measure of irreversible inhibitor efficiency.

Experimental Protocols for Inhibitor Characterization

Rigorous characterization of these inhibitors requires a multi-faceted approach combining biochemical and cell-based assays.

In Vitro LSD1 Enzyme Activity Assay (HRP-Coupled)

Principle: This assay quantifies LSD1 activity by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction. Horseradish peroxidase (HRP) uses H₂O₂ to oxidize a substrate (e.g., Amplex Red), producing a fluorescent signal that is proportional to enzyme activity. [10][15] Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5), recombinant human LSD1/CoREST complex, HRP, Amplex Red substrate, and a histone H3 peptide substrate (e.g., H3K4me2, amino acids 1-21).

  • Inhibitor Pre-incubation: In a 96-well plate, add 5 µL of assay buffer containing the test compound at various concentrations. Add 10 µL of LSD1/CoREST enzyme solution and incubate for 15 minutes at room temperature to allow for non-covalent binding.

  • Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red. Add 10 µL of this mix to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 540 nm, Emission: 590 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. For irreversible inhibitors, time-dependent inhibition curves are used to calculate k_inact and K_I. [10]

Cellular Target Engagement Assay (Western Blot)

Principle: This assay directly confirms that the inhibitor is engaging LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., Kasumi-1 or MV-4-11 for AML) and allow cells to adhere or stabilize in suspension. Treat the cells with the LSD1 inhibitor at various concentrations for 24-72 hours.

  • Histone Extraction: Harvest the cells, lyse them, and perform an acid extraction to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for H3K4me2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane with an antibody for total Histone H3 as a loading control. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the dose-dependent increase in histone methylation.

Conclusion

The Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine scaffold is a privileged chemical structure for the design of highly potent, selective, and irreversible inhibitors of LSD1. By hijacking the enzyme's own catalytic machinery, these compounds form a permanent covalent bond with the essential FAD cofactor, leading to complete and durable inactivation. This mechanism translates into robust cellular effects, including the re-establishment of differentiation programs and the induction of cell death in cancer cells. The combination of detailed biochemical and cellular assays is critical for fully elucidating the mechanism and advancing these promising therapeutic agents toward clinical application.

References

A consolidated list of all sources cited within this document.

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PLoS ONE. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (n.d.). Waseda University. [Link]

  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (2022). Frontiers in Pharmacology. [Link]

  • Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. (2011). PLoS ONE. [Link]

  • LSD1: Biologic Roles and Therapeutic Targeting. (2016). International Journal of Molecular Sciences. [Link]

  • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. (n.d.). GenScript. [Link]

  • Catalytic mechanism investigation of lysine-specific demethylase 1 (LSD1): a computational study. (2011). PubMed. [Link]

  • KDM1A. (n.d.). Wikipedia. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (n.d.). Nagoya University. [Link]

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2016). PubMed. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology. [Link]

  • Discovery of INCB059872, a novel FAD-directed LSD1 inhibitor that is effective in preclinical models of human and murine AML. (2016). AACR Journals. [Link]

  • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. (2025). PubMed. [Link]

  • trans -2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (n.d.). ResearchGate. [Link]

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. (2007). Biochemistry. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • (A) Mechanism of catalysis for LSD1; (B) Structures of representative LSD1 inhibitors. (n.d.). ResearchGate. [Link]

  • trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (2007). ACS Figshare. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (2025). Frontiers in Chemistry. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (n.d.). ResearchGate. [Link]

  • Cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors. (n.d.). WIPO Patentscope. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). PubMed. [Link]

  • IL262538B2 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors. (n.d.).
  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. (n.d.). Semantic Scholar. [Link]

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Exploratory

Pharmacokinetic profiling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine compounds

Comprehensive Pharmacokinetic Profiling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Scaffolds: A Technical Whitepaper Executive Summary The chemical entity Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS 95...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Pharmacokinetic Profiling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Scaffolds: A Technical Whitepaper

Executive Summary

The chemical entity Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS 952194-97-7) represents a highly versatile pharmacophore frequently utilized in the design of neuroactive compounds. Notably, this structural motif is a cornerstone in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists, a novel class of antipsychotics designed to treat schizophrenia without the extrapyramidal side effects associated with classical D2-receptor antagonism[1][2]. Because these targets reside within the central nervous system (CNS), optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. This whitepaper outlines the authoritative, step-by-step pharmacokinetic (PK) profiling strategy required to advance this chemical scaffold from discovery to preclinical candidate selection.

Structural Pharmacophore & Physicochemical Assessment

Before initiating empirical assays, a Senior Application Scientist must evaluate the structure-property relationships (SPR) to anticipate metabolic liabilities and guide experimental design.

  • The Secondary Amine: The basic nitrogen (predicted pKa ~8.5–9.0) is crucial for target engagement, often forming a critical salt bridge with aspartate residues (e.g., Asp103 in TAAR1)[2]. While it drives aqueous solubility, highly basic lipophilic amines are prone to lysosomal trapping and hERG channel inhibition.

  • The Cyclopropyl Group: This moiety provides necessary steric bulk to protect the secondary amine from rapid N-dealkylation while maintaining a low molecular weight, optimizing the ligand-lipophilicity efficiency (LLE).

  • The 6-Methoxy-Pyridine Ring: The methoxy group is a classic metabolic liability. O-demethylation is a primary biotransformation pathway, heavily mediated by polymorphic enzymes such as CYP2D6 and CYP3A4[3].

MetabolicPathway Parent Cyclopropyl-(6-methoxy-pyridin- 2-ylmethyl)-amine M1 O-Demethylation (6-hydroxy-pyridine derivative) Parent->M1 CYP2D6 / CYP3A4 M2 N-Dealkylation (Cyclopropylamine loss) Parent->M2 CYP3A4 M3 N-Oxidation (Pyridine N-oxide) Parent->M3 FMO / CYP Phase2 Phase II Glucuronidation M1->Phase2 UGTs Excretion Renal Excretion M2->Excretion Phase2->Excretion

Predicted major biotransformation pathways for the target scaffold.

In Vitro ADME Profiling Strategy

A self-validating in vitro cascade is required to filter out compounds with poor permeability or high metabolic clearance before costly animal studies.

Permeability and Efflux Assessment (Caco-2 Bidirectional Assay)

Causality: For CNS indications, the compound must cross the blood-brain barrier (BBB). The Caco-2 assay not only measures passive permeability ( Papp​ ) but also bidirectional transport to calculate the Efflux Ratio (ER). An ER > 2.0 indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or BCRP, which severely restricts brain penetration.

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing Preparation: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). QC Control: Include Propranolol (high permeability marker) and Digoxin (known P-gp substrate).

  • Incubation: Add the dosing solution to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C, 5% CO₂.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quenching & Analysis: Quench samples with 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate ER=Papp​(B−A)/Papp​(A−B) .

Metabolic Stability and CYP Phenotyping

Causality: The 6-methoxy-pyridine moiety is highly susceptible to O-demethylation. Determining the intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) predicts in vivo hepatic clearance. Furthermore, identifying the specific CYP isoforms responsible (phenotyping) is critical to avoid drug-drug interactions (DDIs) in polypharmacy settings[3].

Self-Validating Protocol:

  • Matrix Preparation: Thaw pooled HLM (or recombinant CYP2D6/CYP3A4 enzymes) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Spike the test compound to a final concentration of 1 µM. QC Control: Use Dextromethorphan (CYP2D6) and Testosterone (CYP3A4) in parallel plates. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard) to instantly precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculation: Plot ln(% remaining) vs. time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/mg protein .

In Vivo Pharmacokinetic Evaluation

In vitro data must be validated in vivo to establish bioavailability ( F% ), systemic clearance ( CL ), and the unbound brain-to-plasma ratio ( Kp,uu​ ) to ensure sufficient target engagement[1].

PKWorkflow Dosing In Vivo Dosing (IV & PO in Rodents) Sampling Serial Blood/Brain Sampling Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Logical workflow for in vivo pharmacokinetic evaluation and data analysis.

Self-Validating Protocol:

  • Study Design: Utilize male Sprague-Dawley rats (n=3 per route). Fast animals overnight prior to oral dosing.

  • Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline via tail vein.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose via oral gavage.

  • Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3000g for 10 mins to isolate plasma.

  • Brain Tissue Collection: In a parallel cohort, sacrifice animals at the expected Tmax​ (e.g., 1 hour). Perfuse with saline to remove blood, harvest the brain, and homogenize in a 1:3 ratio of PBS.

  • Bioanalysis: Extract plasma and brain homogenate using protein precipitation (3 volumes of acetonitrile). Quantify using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Process concentration-time data using Phoenix WinNonlin via Non-Compartmental Analysis (NCA).

Data Synthesis & Decision Matrix

To determine if a Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine derivative is viable for progression, the quantitative data must be benchmarked against established criteria for CNS-active drugs.

Table 1: Target Pharmacokinetic Profile Matrix for CNS-Active Amines

PK ParameterTarget Value for CNS DrugScientific Implication
Caco-2 Papp​ (A-B) > 10×10−6 cm/sEnsures high passive intestinal absorption and BBB penetration.
Efflux Ratio (ER) < 2.0Confirms the compound is not heavily restricted by P-gp/BCRP at the BBB.
HLM CLint​ < 20 µL/min/mg proteinIndicates low hepatic extraction, predicting a longer in vivo half-life.
Plasma Protein Binding ( fu​ ) > 5% unboundEnsures sufficient free drug is available to partition into the brain.
In Vivo Clearance ( CL ) < 30% of hepatic blood flowPrevents rapid systemic elimination; supports once-daily oral dosing.
Bioavailability ( F% ) > 30%Ensures adequate systemic exposure following oral administration.
Brain Kp,uu​ > 0.3Confirms the unbound drug concentration in the brain is sufficient for target engagement.

Conclusion

The pharmacokinetic profiling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine compounds requires a rigorous, causally-driven approach. By systematically evaluating metabolic liabilities (specifically CYP2D6-mediated O-demethylation)[3] and ensuring high BBB permeability without P-gp efflux liability, researchers can successfully optimize this scaffold. The self-validating protocols provided herein ensure that only compounds with robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) metrics progress into advanced preclinical development.

References

  • Source: PubMed (NIH)
  • Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL
  • TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront Source: Frontiers URL

Sources

Protocols & Analytical Methods

Method

How to synthesize Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine from pyridine precursors

An Application Note and Protocol for the Synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine from Pyridine Precursors For researchers, scientists, and drug development professionals, the synthesis of novel amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine from Pyridine Precursors

For researchers, scientists, and drug development professionals, the synthesis of novel amine scaffolds is a cornerstone of modern medicinal chemistry. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a valuable building block, incorporating a constrained cyclopropyl group and a methoxy-substituted pyridine ring, motifs that can impart desirable pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to two efficient synthetic routes for this compound, starting from common pyridine precursors. The protocols are designed to be robust and scalable, with an emphasis on the chemical principles underpinning each transformation.

Overview of Synthetic Strategies

Two primary and logical synthetic pathways are presented for the preparation of the target compound. The choice between these routes may depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory.

  • Route 1: Reductive Amination. This strategy involves the formation of an imine between 6-methoxy-pyridine-2-carbaldehyde and cyclopropylamine, followed by in-situ reduction to the desired secondary amine. This is often the more convergent and higher-yielding approach if the aldehyde is readily accessible.

  • Route 2: Nucleophilic Alkylation. This pathway involves the preparation of an electrophilic 2-(chloromethyl)-6-methoxypyridine intermediate, which is then subjected to nucleophilic attack by cyclopropylamine. This route is advantageous if the corresponding 2-methylpyridine precursor is more readily available than the aldehyde.

Synthetic_Strategies cluster_0 Pyridine Precursors cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Nucleophilic Alkylation Pyridine Precursor 1 2-Chloro-6-methoxypyridine Aldehyde 6-Methoxy-pyridine-2-carbaldehyde Pyridine Precursor 1->Aldehyde Oxidation/ Formylation Methylpyridine 2-Methyl-6-methoxypyridine Pyridine Precursor 1->Methylpyridine Methylation Route1_Final Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine Aldehyde->Route1_Final Reductive Amination (Cyclopropylamine) Chloromethylpyridine 2-(Chloromethyl)-6-methoxypyridine Methylpyridine->Chloromethylpyridine Chlorination Route2_Final Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine Chloromethylpyridine->Route2_Final Alkylation (Cyclopropylamine)

Caption: High-level overview of the two primary synthetic routes.

Route 1: Synthesis via Reductive Amination

This route is highly efficient, relying on the robust and selective reductive amination reaction. The key intermediate, 6-methoxy-2-pyridinecarboxaldehyde, is commercially available, making this a very direct approach.[1][2][3]

Workflow for Route 1

Reductive_Amination_Workflow Start 6-Methoxy-pyridine-2-carbaldehyde Reaction Reductive Amination: - Formation of Imine Intermediate - In-situ Reduction Start->Reaction Amine Cyclopropylamine Amine->Reaction Product Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Reaction->Product ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) ReducingAgent->Reaction Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Solvent->Reaction Alkylation_Workflow cluster_step1 Step 2.1: Chlorination cluster_step2 Step 2.2: Alkylation Start 2-Methyl-6-methoxypyridine Chlorination Chlorination Start->Chlorination Intermediate 2-(Chloromethyl)-6-methoxypyridine Chlorination->Intermediate ChlorinatingAgent N-Chlorosuccinimide (NCS) or SO2Cl2 ChlorinatingAgent->Chlorination Alkylation Nucleophilic Substitution Intermediate->Alkylation Amine Cyclopropylamine Amine->Alkylation Product Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Alkylation->Product Base Triethylamine (TEA) or Potassium Carbonate (K2CO3) Base->Alkylation

Sources

Application

Application Note: In Vitro Assay Preparation for Fragment-Based Drug Discovery Using Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Introduction & Scientific Rationale In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing highly ligand-efficient therapeutics[1]. Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing highly ligand-efficient therapeutics[1]. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7) is a highly versatile building block and fragment screening candidate. Structurally, it features a cyclopropyl group that provides localized hydrophobic bulk without the planar penalty of aromaticity, a methoxypyridine ring capable of acting as both a hydrogen bond acceptor and a pi-stacking participant, and a secondary amine that serves as a highly modular synthetic hinge.

Because fragments typically exhibit weak initial binding affinities ( Kd​ in the high micromolar to millimolar range), biophysical assays must be executed at high compound concentrations[2]. This necessitates rigorous protocol design to differentiate true binding events from artifacts caused by compound aggregation, solvent mismatch, or non-specific matrix interactions. This guide provides a self-validating, step-by-step protocol for preparing and utilizing Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) assays.

Physicochemical Profiling & "Rule of Three" Compliance

To ensure the compound is a viable fragment, we first evaluate it against the "Rule of Three" (Ro3), a standard heuristic in FBDD[1].

Table 1: Physicochemical Properties of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

PropertyValue (CAS: 952194-97-7)Ro3 ThresholdCompliance
Molecular Weight 178.23 Da ≤300 DaYes
Hydrogen Bond Donors 1 (Secondary Amine) ≤3 Yes
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O) ≤3 Yes
cLogP (Estimated) ~1.5 ≤3 Yes
Rotatable Bonds 4 ≤3 (Flexible)Acceptable

Experimental Workflow & Logic

The integration of this fragment into a screening cascade requires sequential validation. SPR provides real-time kinetic data (association and dissociation rates), while MST acts as an orthogonal, solution-phase validation step to rule out surface-tethering artifacts[3].

FBDD_Workflow Stock Cyclopropyl-(6-methoxy-pyridin- 2-ylmethyl)-amine (100 mM DMSO Stock) QC Quality Control (LC-MS & NMR) Stock->QC Purity >95% SPR Primary Screen: SPR (Affinity & Kinetics) QC->SPR 1 mM Screening MST Orthogonal Validation: MST (Solution-Phase Binding) SPR->MST Hit Confirmation XRay Structural Biology (X-ray Crystallography) MST->XRay Validated Binder Hit2Lead Hit-to-Lead (Fragment Growing/Linking) XRay->Hit2Lead Binding Pose

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

Master Stock Preparation and Quality Control

The secondary amine in Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is basic. At physiological pH (7.4), it will be predominantly protonated. This enhances aqueous solubility but increases the risk of non-specific electrostatic interactions with assay matrices.

Step-by-Step Stock Preparation
  • Lyophilized Compound Handling: Equilibrate the vial of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine[4] to room temperature in a desiccator for 30 minutes before opening to prevent condensation, which degrades DMSO stock integrity.

  • Master Stock (100 mM): Dissolve the compound in 100% anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

    • Causality Insight: Anhydrous DMSO is critical. Absorbed atmospheric water in DMSO reduces the solubility of organic fragments and causes micro-precipitation during serial dilutions.

  • Aqueous Dilution & Centrifugation: Dilute the stock to the maximum assay concentration (e.g., 1 mM) in the target assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Clarification (Critical QC Step): Centrifuge the aqueous dilution at 15,000 x g for 10 minutes at 4°C.

    • Causality Insight: Fragments often form colloidal aggregates that are invisible to the naked eye. In SPR, these aggregates cause massive bulk refractive index shifts. In MST, they scatter light and cause erratic thermophoretic profiles[5]. Always use the supernatant for the assay.

Assay_Prep Master 100 mM Master Stock (100% Anhydrous DMSO) Dilution Aqueous Buffer Dilution (Target: 1 mM, 2-5% DMSO) Master->Dilution Centrifuge Centrifugation (15,000 x g, 10 min) Dilution->Centrifuge Decision Precipitate Formed? Centrifuge->Decision Adjust Optimize Buffer (Add 0.05% Tween-20 / Adjust pH) Decision->Adjust Yes Proceed Proceed to Assay (SPR / MST) Decision->Proceed No Adjust->Dilution

Figure 2: Aqueous dilution and solubility quality control logic for high-concentration fragment assays.

In Vitro Assay Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is highly sensitive to mass changes on the sensor surface. Because Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is small (178.23 Da), the theoretical maximum response ( Rmax​ ) will be low (typically 5–15 Response Units)[2].

Buffer Preparation:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Optimization for Basic Amines: Because the fragment is positively charged at pH 7.4, it may bind non-specifically to the carboxylated dextran matrix of a CM5 chip. Action: Increase NaCl concentration to 300 mM in the running buffer to screen out electrostatic non-specific binding.

Step-by-Step Execution:

  • Immobilization: Immobilize the target protein via standard amine coupling to a CM5 sensor chip. Target an immobilization level that yields an Rmax​ of ~15 RU for a 178 Da fragment.

  • Solvent Correction Setup: Because the assay requires 2-5% DMSO to keep the fragment soluble, prepare a solvent correction curve (typically 8 points ranging from 1.5% to 2.8% DMSO).

    • Causality Insight: A 0.1% mismatch in DMSO concentration between the flow cells generates a ~120 RU shift, which will completely mask the 5 RU signal of the fragment[6].

  • Injection: Inject the fragment at a high flow rate (50 µL/min) for 30 seconds (association), followed by a 30-second dissociation phase[7]. Fast flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding.

  • Data Processing: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and apply the solvent correction model before fitting to a 1:1 Langmuir binding model[7].

Protocol B: Microscale Thermophoresis (MST) Binding Assay

MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. It is performed in free solution, eliminating matrix interference[3].

Step-by-Step Execution:

  • Target Labeling: Label the target protein with a fluorescent dye (e.g., RED-NHS) targeting primary amines. Ensure the final concentration of the labeled target is fixed (e.g., 20 nM).

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in the assay buffer. The highest concentration should be 1 mM, scaling down to ~30 nM.

  • Complex Formation: Mix equal volumes (10 µL) of the labeled target and the fragment dilutions. Incubate in the dark at room temperature for 15 minutes to reach equilibrium.

  • Capillary Loading: Load the samples into premium coated MST capillaries.

    • Causality Insight: Premium coated capillaries are recommended because the basic secondary amine of the fragment can adhere to standard untreated glass capillaries, artificially depleting the free ligand concentration and skewing the Kd​ calculation[5].

  • Measurement: Run the MST experiment at 20% LED power and medium MST power. Analyze the change in normalized fluorescence ( ΔFnorm​ ) to derive the dissociation constant ( Kd​ ).

Comparative Assay Parameters Summary

Table 2: SPR vs. MST Parameter Configuration for Fragment Screening

ParameterSPR (Surface-Based)MST (Solution-Based)
Fragment Concentration Range Single point (e.g., 500 µM) or 5-point dose16-point serial dilution (1 mM to 30 nM)
Target Concentration Immobilized (High density required)10 - 50 nM (Fluorophore labeled)
DMSO Tolerance Strict (Requires solvent correction curve)High (Up to 5% without correction)
Primary Artifact Risk Non-specific binding to dextran matrixCapillary adsorption of basic amines
Mitigation Strategy Increase NaCl to 300 mMUse premium coated capillaries

References

  • Fragment-based Drug Discovery Interaction Analysis Creative Proteomics. URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters. URL:[Link]

  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol National Institutes of Health (PMC). URL:[Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation BioDuro-Sundia. URL:[Link]

  • An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery ResearchGate / SLAS Discovery. URL:[Link]

  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences. URL:[Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Frontiers in Molecular Biosciences. URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed C-N Cross-Coupling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Executive Summary Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7) is a highly valued secondary amine building block utilized in the synthesis of complex pharmaceutical scaffolds[1]. It features a conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7) is a highly valued secondary amine building block utilized in the synthesis of complex pharmaceutical scaffolds[1]. It features a conformationally restricted cyclopropyl group for enhanced metabolic stability and a substituted pyridine ring that serves as a critical hydrogen-bond acceptor. However, integrating this molecule into tertiary amines via Buchwald-Hartwig cross-coupling presents severe synthetic bottlenecks. This application note details the mechanistic causality behind these challenges and provides a validated, high-yield protocol engineered to overcome catalyst poisoning and steric hindrance.

Chemical Profile & Mechanistic Rationale

Coupling this specific secondary amine with aryl halides is notoriously difficult due to two competing molecular dynamics:

  • Catalyst Poisoning via Bidentate Chelation: The 2-ylmethyl linkage between the secondary amine and the pyridine ring creates a perfect geometric arrangement for the formation of a stable, 5-membered chelate ring with the Palladium(II) center. If the pyridine nitrogen coordinates to the metal, it traps the catalyst in an off-cycle resting state, effectively halting the catalytic cycle and leading to the precipitation of inactive "palladium black"[2].

  • Rate-Limiting Reductive Elimination: In Buchwald-Hartwig aminations involving secondary amines, the reductive elimination step (where the C-N bond is formed and the Pd(0) catalyst is regenerated) is the rate-limiting step[3]. The steric bulk of the cyclopropyl group further elevates the activation energy required for this step.

The Causality of Catalyst Selection

To overcome these dual challenges, the choice of phosphine ligand is non-negotiable. While BrettPhos is highly effective for primary amines, it lacks the specific electronic and steric profile required to accelerate reductive elimination for bulky secondary amines[3],[4].

Instead, RuPhos (a bulky, electron-rich biaryl monophosphine) must be utilized[3]. The extreme steric demand of RuPhos serves two critical functions:

  • Physical Shielding: It creates a coordinatively saturated environment around the Pd center, physically blocking the pyridine nitrogen from binding and preventing catalyst poisoning[2].

  • Steric Relief: The bulkiness of the ligand destabilizes the Pd(II) aryl amido intermediate, "pushing" the aryl and amine groups together to accelerate the rate-limiting reductive elimination step[3].

Mechanistic Pathway Visualization

G Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation PdII_Ar->AmineCoord + Secondary Amine Poison Off-Cycle Chelation (Catalyst Poisoning) PdII_Ar->Poison Pyridine N-coordination (If small ligand used) PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - HX (via Base) RedElim Reductive Elimination (Rate-Limiting) PdII_Amido->RedElim Product Tertiary Amine Product RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 1. RuPhos-enabled Pd-catalyzed C-N coupling cycle, preventing pyridine-induced deactivation.

Quantitative Optimization Data

The following table summarizes the quantitative ligand screening data for the coupling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine with 4-bromoanisole (1.0 mmol scale, 2 mol% Pd, NaOtBu, 1,4-Dioxane, 100 °C). The data clearly validates the mechanistic necessity of RuPhos.

Catalyst SystemLigand ClassPyridine Chelation RiskReductive Elim. RateYield (%)
Pd₂(dba)₃ / RuPhos Biaryl MonophosphineLow (Sterically Blocked)Very Fast94%
Pd₂(dba)₃ / BrettPhos Biaryl MonophosphineLow (Sterically Blocked)Slow (Secondary Amine)18%
Pd₂(dba)₃ / XPhos Biaryl MonophosphineModerateModerate42%
Pd(OAc)₂ / BINAP Bidentate PhosphineHigh (Open Coordination)Slow<5%

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . The order of addition and the in-process visual cues are strictly engineered to ensure catalytic integrity.

Materials Required
  • Amine: Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Precatalyst: RuPhos Pd G3 (2.0 mol%) - Preferred over Pd₂(dba)₃ to avoid dba-induced inhibition.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Use Cs₂CO₃ if the aryl halide contains base-sensitive esters.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

    • Causality: Solid reagents are added first to allow for efficient purging. The amine is excluded at this stage to prevent premature coordination to the inactive Pd species.

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Liquid Addition: Dissolve Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (1.2 mmol) in 5.0 mL of anhydrous, sparged 1,4-Dioxane. Add this solution to the Schlenk tube dropwise via a gas-tight syringe.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and spent catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure tertiary amine.

In-Process Controls & Self-Validation
  • Colorimetric Validation: Upon reaching 90 °C, the reaction mixture should transition from a pale yellow suspension to a homogeneous, deep orange/red solution. This confirms the successful generation of the active monoligated Pd(0)-RuPhos species.

  • Failure State Indicator: If the solution turns black and a fine precipitate forms on the walls of the flask within the first 30 minutes, catalyst poisoning has occurred (palladium black formation)[2]. This invalidates the run. Check solvent anhydrousness and ensure the Argon line is free of oxygen.

  • LC-MS Monitoring: Aliquots (10 µL) should be taken at 2 hours. The complete disappearance of the aryl bromide mass peak validates the efficiency of the oxidative addition step.

References

  • cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine - CAS ... - 摩熵化学 Source: molaid.com URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Notes &amp; Protocols for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine as a Novel Chemical Ligand

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of the novel chemical entity, Cyclopropyl-(6-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of the novel chemical entity, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS 952194-97-7). As specific biological data for this compound is not yet widely published, this guide presents a series of foundational protocols to enable its systematic evaluation. The methodologies are based on established principles for characterizing novel pyridine-based ligands, which are a well-recognized class of privileged structures in medicinal chemistry.[1][2] The protocols detailed herein cover essential physicochemical characterization, robust in vitro biological screening assays, and data interpretation frameworks, providing a solid basis for investigating its potential as a therapeutic agent, particularly in oncology and kinase-related signaling pathways.

Introduction: Scientific Rationale and Potential Applications

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a novel heterocyclic compound that combines two key structural motifs known for their significant roles in medicinal chemistry: a substituted pyridine ring and a cyclopropylamine moiety.

  • The Pyridine Scaffold: The pyridine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to form key hydrogen bonds and engage in various interactions with biological targets.[1] Pyridine derivatives have demonstrated a vast range of biological activities, including potent inhibition of kinases, androgen receptors, and tubulin polymerization, making them a cornerstone in the development of anticancer agents.[1][2][3]

  • The Cyclopropylamine Moiety: The cyclopropyl group is a bioisostere for other chemical groups and is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[4] Its rigid, three-membered ring structure can lock the molecule into a favorable conformation for target binding. The inclusion of the cyclopropylamine functional group is a well-established strategy in the design of agents targeting enzymes such as monoamine oxidases and in building blocks for various therapeutic agents.[5]

Given this structural composition, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a prime candidate for screening as an inhibitor of protein kinases or as a cytotoxic agent against cancer cell lines. This guide provides the necessary protocols to initiate such an investigation.

Physicochemical Characterization: Ensuring Compound Integrity

Before any biological evaluation, it is imperative to confirm the identity, purity, and stability of the ligand. This step forms the bedrock of trustworthy and reproducible results.

Protocol: Structural Verification and Purity Assessment

Objective: To confirm the chemical structure and assess the purity of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values, and coupling constants to confirm that the observed spectra match the expected structure of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. Purity can be estimated from the ¹H NMR spectrum by identifying and quantifying any impurity peaks relative to the compound's signals.

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass of the protonated molecule (C₁₀H₁₅N₂O⁺, Theoretical m/z: 179.1184).

Property Value Source
CAS Number 952194-97-7[7]
Molecular Formula C₁₀H₁₄N₂O[7][8]
Molecular Weight 178.24 g/mol [7]
Canonical SMILES COC1=NC(CNC2CC2)=CC=C1[7]

In Vitro Biological Evaluation: Application Protocols

The following protocols are designed to screen for two of the most probable activities of a novel pyridine derivative: cytotoxicity and kinase inhibition.

Protocol: MTT Assay for General Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.[1][6]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Positive control (e.g., Doxorubicin).[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the ligand in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells for vehicle control (DMSO only) and positive control.[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: In Vitro Kinase Inhibition Assay (Representative)

Many pyridine derivatives function as ATP-competitive kinase inhibitors.[3][9] This protocol describes a generic, luminescence-based assay to screen for inhibition of a representative kinase (e.g., PIM-1, a common target for such scaffolds).[9][10]

Materials:

  • Recombinant human kinase (e.g., PIM-1).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase reaction buffer.

  • Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine stock solution (10 mM in DMSO).

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Positive control inhibitor (e.g., Staurosporine).[10]

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Assay Setup: To each well of the plate, add the following in order: kinase reaction buffer, the test ligand at various concentrations, and the substrate peptide.

  • Kinase Reaction Initiation: Add the kinase enzyme to each well to start the reaction.

  • ATP Addition: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the kinase reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's instructions for the assay kit. This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase-based reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of the ligand relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Workflows and Pathways

Clear visualization of experimental processes and biological context is crucial for planning and interpretation.

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Compound Ligand Acquisition Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine QC Physicochemical QC (NMR, HRMS) Compound->QC Stock Create Master Stock (10 mM in DMSO) QC->Stock MTT Cytotoxicity Assay (MTT Protocol) Stock->MTT Kinase Biochemical Assay (Kinase Inhibition) Stock->Kinase IC50_Cell Calculate IC50 (Cell Viability) MTT->IC50_Cell IC50_Kinase Calculate IC50 (Enzyme Inhibition) Kinase->IC50_Kinase Report Generate Report & Prioritize for Next Steps IC50_Cell->Report IC50_Kinase->Report

Caption: General experimental workflow for the characterization of a novel ligand.

G cluster_pathway Representative Kinase Signaling Cascade (e.g., MAPK/ERK) cluster_inhibitor Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Potential Ligand (e.g., Kinase Inhibitor) Inhibitor->RAF

Caption: Potential mechanism of action for a kinase inhibitor ligand.

Representative Data and Interpretation

The following tables present hypothetical, yet realistic, data that could be obtained from the protocols described above.

Table 1: Representative Cytotoxicity Data (MTT Assay)

Cell LineCompoundIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast)C-(6-m-p-2-y)-a5.21.9
A549 (Lung)C-(6-m-p-2-y)-a12.82.5
HepG2 (Liver)C-(6-m-p-2-y)-a8.12.1

C-(6-m-p-2-y)-a: Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Interpretation: An IC₅₀ value in the low micromolar range against cancer cell lines suggests that the compound possesses cytotoxic activity and warrants further investigation.[9] The differential sensitivity between cell lines could indicate a specific mechanism of action or differences in compound metabolism.

Table 2: Representative Kinase Inhibition Data

Kinase TargetCompoundIC₅₀ (nM)Positive Control (Staurosporine) IC₅₀ (nM)
PIM-1 C-(6-m-p-2-y)-a15016.7
VRK1 C-(6-m-p-2-y)-a67433.0 (BI-D1870)
EGFR C-(6-m-p-2-y)-a>10,00050.0 (Gefitinib)

C-(6-m-p-2-y)-a: Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Interpretation: Potent activity against specific kinases (e.g., PIM-1, VRK1) with significantly less activity against others (e.g., EGFR) would suggest the compound is a selective kinase inhibitor.[3][10] This selectivity is a highly desirable trait in modern drug development, as it can reduce off-target effects. The next logical step would be to perform molecular docking studies to predict the binding mode within the active site of the inhibited kinases.[11]

References

  • PubMed. Characterizing RNA-binding ligands on structures, chemical information, binding affinity and drug-likeness. Available from: [Link]

  • ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • PubMed Central. Design, synthesis and characterization of novel gamma-aminobutyric acid type A receptor ligands. Available from: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

  • PubMed Central. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]

  • arXiv. Research on ligand design based on deep learning for drug discovery. Available from: [Link]

  • arXiv. Accelerating Discovery of Novel and Bioactive Ligands With Pharmacophore-Informed Generative Models. Available from: [Link]

  • Taylor & Francis Online. Rational design and pharmacological profiling of mixed-ligand cobalt(II) complexes: a synergistic approach involving molecular characterization, ADMET analysis, and promising in silico and in vitro therapeutic potential. Available from: [Link]

  • PubMed Central. The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. Available from: [Link]

  • PubChemLite. Cyclopropyl(6-methoxypyridin-2-yl)methanamine. Available from: [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

  • PubMed Central. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • MDPI. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Available from: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. LY2119620 | Ligand page. Available from: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • RSC Publishing. Cycloauration of 2-substituted pyridine derivatives. Synthesis, structure and reactivity of six-membered cycloaurated complexes of 2-anilino-, 2-phenoxy- and 2-(phenylsulfanyl)-pyridine. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in aqueous buffers

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This molecule combines several structural features that present a distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This molecule combines several structural features that present a distinct challenge for formulation in aqueous buffers. Its core structure contains a pyridine ring and a secondary amine , both of which are weakly basic. Additionally, the presence of a cyclopropyl group and a methoxy group increases its lipophilicity (hydrophobicity).

This combination results in a compound that is a lipophilic weak base , exhibiting classic pH-dependent solubility. In its neutral, un-ionized (free base) form, the molecule has very low intrinsic solubility in water. To achieve dissolution in an aqueous medium, the basic nitrogen atoms must be protonated to form a more polar, charged salt. This guide provides a systematic approach to troubleshooting and overcoming these solubility issues for successful experimental outcomes.

Troubleshooting & FAQ

Question 1: Why is my Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine precipitating when I add it to my neutral (pH 7.4) buffer?

Answer:

This is the most common issue encountered with this compound and is a direct consequence of its chemical nature as a weak base. The solubility of ionizable drugs can be significantly affected by the pH of the solution.[1]

Scientific Rationale: Your compound has two primary basic centers: the nitrogen on the pyridine ring (pKa likely in the range of 3-5, modified by the methoxy group) and the secondary amine (pKa likely in the range of 8-10). At neutral or alkaline pH, these amine groups are predominantly in their uncharged, non-ionized state. This uncharged form is more lipophilic and less interactive with polar water molecules, leading to low aqueous solubility and precipitation.[2][3] To solubilize the compound, the pH of the solution must be acidic enough to protonate one or both of these nitrogen atoms, forming a cationic salt that is significantly more water-soluble.[4]

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[1] For a weak base, as the pH of the environment drops below its pKa, the equilibrium shifts dramatically toward the more soluble, protonated form.

cluster_0 High pH (e.g., > 8) cluster_1 Low pH (e.g., < 6) Free Base R-NH-R' (Uncharged) Precipitates Protonated Salt R-NH₂⁺-R' (Charged) Soluble Free Base->Protonated Salt + H⁺ (Acidification) Protonated Salt->Free Base - H⁺ (Basification)

Figure 1: pH-dependent equilibrium of the amine group.

Question 2: What is the first and most direct method I should try to dissolve my compound?

Answer:

The most straightforward approach is pH adjustment . By lowering the pH of your aqueous buffer, you can directly increase the solubility of the compound. For many applications, this is the only step required.

Scientific Rationale: As established, protonating the basic nitrogen centers is key to solubilization. A systematic approach is to determine the minimum pH at which your desired concentration of the compound remains soluble. This creates a solution with the least possible deviation from physiological pH, which is often critical for biological assays.

Protocol 1: Determining a pH-Solubility Profile

This protocol will help you find the optimal pH for your stock solution or final experimental buffer.

  • Preparation:

    • Dispense a known volume (e.g., 1 mL) of your intended buffer (without the compound) into several vials. Use a buffer system appropriate for the target pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

    • Prepare dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment.

  • Titration:

    • Add a pre-weighed amount of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine to each vial to achieve your target final concentration. The compound will likely remain as a suspension in neutral buffers.

    • While stirring, slowly add the dilute acid dropwise to the first vial until the compound completely dissolves.

    • Measure and record the pH of this clear solution. This is your approximate upper pH limit for solubility at this concentration.

    • Repeat for other vials, creating a series of solutions at slightly different pH values to confirm the solubility threshold.

  • Stability Check:

    • Allow the clear, acidified solutions to stand at the experimental temperature (e.g., room temperature, 37°C) for a period (e.g., 2-24 hours).

    • Observe for any signs of precipitation, which could indicate time-dependent instability or recrystallization.

pH vs. pKa of Amine Approximate % Ionized (Soluble Form) Expected Solubility
pH = pKa + 1~10%Low
pH = pKa50%Moderate
pH = pKa - 1~90%High
pH = pKa - 2~99%Very High
Table 1: Theoretical impact of pH on the solubility of a weak base.
Question 3: My experiment is highly sensitive to pH and must be performed at pH 7.4. What are my other options?

Answer:

When pH adjustment is not feasible, the next strategies involve modifying the solvent system itself. The two most common and effective methods are the use of co-solvents and cyclodextrins .

Option A: Using Co-solvents

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[5][6] This reduction in polarity lowers the energy barrier for solvating a lipophilic molecule, thereby increasing its solubility.[7] This technique is extremely common for preparing concentrated stock solutions of poorly soluble drugs, which are then diluted to a final, low organic solvent concentration in the assay.

Commonly used biocompatible co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8] It is crucial to note that co-solvents can impact experimental systems, and their final concentration should be minimized and validated. For instance, DMSO concentrations are often kept below 0.5% in cell-based assays to avoid toxicity.

Protocol 2: Co-Solvent Stock Solution Preparation
  • Select a Co-solvent: Choose a co-solvent compatible with your downstream application (see Table 2). DMSO is a common first choice due to its high solubilizing power.

  • Prepare a Concentrated Stock: Dissolve a precisely weighed amount of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in a minimal volume of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Dilution into Aqueous Buffer: Add the concentrated stock solution dropwise into your final aqueous buffer (at pH 7.4) while vigorously vortexing or stirring. This rapid mixing helps prevent the compound from precipitating out as it transitions into the less favorable aqueous environment. This is often referred to as the "crash-out" method if not done carefully.

  • Final Concentration Check: Ensure the final percentage of the co-solvent in your working solution is below the tolerance limit for your specific assay.

Co-Solvent Typical Final Conc. Notes
DMSO< 0.5%High solubilizing power; can be toxic to cells at >1%.
Ethanol< 1-2%Biocompatible; can affect enzyme kinetics.
PEG 400< 5%Low toxicity; can increase viscosity.[9][10]
Propylene Glycol< 5%Common in pharmaceutical formulations.
Table 2: Common co-solvents for solubilizing hydrophobic compounds.
Option B: Using Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11][12] They can encapsulate poorly soluble molecules, like yours, within this cavity, effectively shielding the hydrophobic parts of the "guest" molecule from the aqueous environment.[13][14] This "host-guest" complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[15]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[15]

Protocol 3: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add the pre-weighed Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should clarify as the compound is encapsulated.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution of the complex.

Question 4: How do I quantitatively determine the maximum solubility of my compound in a specific buffer?

Answer:

The gold-standard method for determining equilibrium solubility is the shake-flask method . This protocol ensures that the solution is truly saturated with the compound, providing a reliable quantitative value.

Protocol 4: Shake-Flask Solubility Determination
  • Prepare System: Add an excess amount of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine to a known volume of your chosen buffer in a sealed, clear vial. "Excess" means that a visible amount of solid material remains undissolved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To completely separate the solid from the liquid phase, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like methanol or acetonitrile) and determine the concentration using an appropriate analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration is the equilibrium solubility of your compound in that specific buffer at that temperature.

Systematic Troubleshooting Workflow

For a clear path forward, follow this decision-making workflow when encountering solubility issues with Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Cyclopropyl-(6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7) [1].

Because this molecule features both a nucleophilic secondary amine and a basic pyridine ring, it is highly polar, prone to streaking on standard stationary phases, and typically isolates as a viscous oil in its free-base form. This guide provides field-proven, self-validating protocols to transition your crude reaction mixtures into high-purity crystalline solids suitable for downstream drug development [2].

Purification Strategy Visualization

The following workflow maps the optimal path from a crude reductive amination mixture to a thermodynamically pure crystalline salt.

G A Crude Mixture (Reductive Amination) B Acid-Base Extraction (pH > 12 Control) A->B Remove neutral/acidic impurities C Silica Gel Chromatography (TEA-Modified Mobile Phase) B->C Isolate crude free base D Salt Formation (HCl in Et2O) C->D Purify secondary amine E Recrystallization (EtOH/Et2O System) D->E Convert oil to solid F Pure Crystalline Salt (>99% Purity) E->F Thermodynamic purification

Fig 1: End-to-end purification and recrystallization workflow for the target secondary amine.

Troubleshooting Desk (FAQs)

Q1: My compound streaks continuously on the silica column, resulting in poor resolution from the tertiary amine byproduct. How can I fix this?

  • Causality: The secondary amine and the pyridine nitrogen act as strong hydrogen-bond acceptors and donors. They interact heavily with the acidic silanol groups (Si-OH) on the silica gel stationary phase, causing severe tailing and irreversible binding.

  • Solution: You must neutralize the silica gel. Pre-treat the column with 2-5% triethylamine (TEA) in your mobile phase. The TEA competitively binds to the acidic silanol sites, allowing your target amine to elute as a tight band.

Q2: During the acid-base extraction, I am losing a significant amount of product in the aqueous layer. What is going wrong?

  • Causality: This molecule is dibasic. While the pyridine nitrogen has a pKa of ~5.5, the secondary alkyl amine has a pKa of approximately 10.5. If you only basify the aqueous layer to pH 9 or 10 (e.g., using saturated NaHCO₃), a large fraction of the secondary amine remains protonated and highly water-soluble.

  • Solution: Force the equilibrium entirely to the free-base form. Use 2M NaOH to push the aqueous phase to pH ≥ 12 before extracting with dichloromethane (DCM).

Q3: The isolated free base is a viscous oil that refuses to crystallize, even after weeks in the freezer. How can I obtain a solid?

  • Causality: The asymmetrical structure of the molecule, combined with the flexible methylene bridge and the sterically bulky cyclopropyl ring, severely lowers the lattice energy. The free base lacks the intermolecular forces required to form a stable crystal lattice at room temperature.

  • Solution: You must increase the ionic interactions by converting the free base into an acid addition salt [3]. The hydrochloride (HCl) or oxalate salts are highly crystalline and stable.

Q4: I left my purified free base oil on the benchtop overnight, and a mysterious white insoluble solid formed. What is this?

  • Causality: Secondary amines are highly nucleophilic and will spontaneously react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts.

  • Solution: Always store the free base under an inert argon atmosphere, or immediately proceed to salt formation to protect the amine.

Quantitative Data: Recrystallization Matrix

To aid in your experimental design, the following table summarizes the expected outcomes when attempting to crystallize pyridin-2-ylmethylamine derivatives using various salt forms.

Salt FormReagent UsedPrimary SolventAnti-SolventExpected MorphologyTypical Yield Recovery
Hydrochloride (HCl) 2M HCl in Et₂OAbsolute EthanolDiethyl EtherFine Needles85 - 90%
Oxalate Oxalic Acid (Anhydrous)MethanolEthyl AcetatePrisms75 - 80%
Tartrate L-Tartaric AcidIsopropanolHexanesGranular60 - 70%
Free Base NoneN/A (Oil)N/AViscous OilN/A

Core Methodologies: Self-Validating Protocols

Protocol A: pH-Controlled Acid-Base Extraction

This protocol separates the target amine from unreacted neutral aldehyde and non-basic organic impurities.

  • Acidic Extraction: Dissolve the crude reductive amination mixture in ethyl acetate (EtOAc). Extract with 1M aqueous HCl (3 × 20 mL).

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2 to ensure complete protonation of the diamine.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (20 mL) to remove unreacted 6-methoxy-2-pyridinecarboxaldehyde. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M aqueous NaOH dropwise until the solution becomes cloudy (precipitation of the free base oil).

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH ≥ 12 to ensure the secondary amine (pKa ~10.5) is fully deprotonated.

  • Organic Recovery: Extract the basic aqueous layer with DCM (3 × 30 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as an oil.

Protocol B: Amine-Modified Flash Chromatography

This protocol isolates the target secondary amine from over-alkylated tertiary amine byproducts.

  • Solvent Preparation: Prepare a mobile phase of 50:50 EtOAc:Hexanes containing exactly 2% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush with 2 column volumes of the solvent to fully neutralize the silica silanol groups.

  • Loading: Dissolve the crude free base oil in a minimum volume of DCM and load it evenly onto the column.

  • Elution & Monitoring: Elute with the TEA-modified solvent.

    • Validation Checkpoint: Spot fractions on a TLC plate and stain with Ninhydrin. Heat the plate; the target secondary amine will appear as a distinct pink/red spot, confirming its presence over tertiary amines (which do not stain well with Ninhydrin).

  • Concentration: Pool the pure fractions and concentrate in vacuo. To remove residual TEA, co-evaporate the resulting oil with toluene (2 × 10 mL).

Protocol C: Hydrochloride Salt Formation & Recrystallization

This protocol converts the purified oil into a thermodynamically stable, highly pure crystalline solid.

  • Salt Precipitation: Dissolve the purified free base oil in anhydrous diethyl ether (Et₂O) under an argon atmosphere. Cool to 0 °C.

  • Acid Addition: Slowly add 1.05 equivalents of 2M anhydrous HCl in diethyl ether dropwise. A white precipitate will form immediately.

    • Causality: Using anhydrous HCl prevents water from solubilizing the newly formed salt, maximizing yield.

  • Isolation: Stir for 30 minutes at 0 °C, then vacuum filter the crude salt. Wash with cold Et₂O.

  • Recrystallization (Cloud Point Method): Transfer the crude salt to a clean flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous Et₂O dropwise until the solution becomes slightly turbid and stays turbid (the "cloud point").

    • Validation Checkpoint: The cloud point indicates the solution has reached the exact boundary of supersaturation.

  • Crystallization: Add one single drop of ethanol to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Final Recovery: Filter the resulting fine needles, wash with ice-cold Et₂O, and dry under high vacuum for 12 hours.

References

  • Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands. MDPI Inorganics. Available at:[Link]

  • Heterocyclic amine derivatives. WIPO Patent WO2012126922A1.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WIPO Patent WO1998022459A1.
Troubleshooting

Technical Support Center: Reductive Amination of Cyclopropylamine and 6-Methoxy-Pyridine-2-Carbaldehyde

Welcome to the technical support center for the reductive amination synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reductive amination synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific transformation. Our focus is on providing scientifically grounded explanations and actionable protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction: The Chemistry at Hand

The reductive amination of 6-methoxy-pyridine-2-carbaldehyde with cyclopropylamine is a crucial C-N bond-forming reaction.[1][2] It proceeds via the formation of an intermediate imine (or its protonated form, the iminium ion), which is then reduced to the desired secondary amine.[3][4] While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce yields. This guide will dissect the common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this specific reductive amination, and why do they form?

A1: The primary byproducts of concern are the tertiary amine formed by over-alkylation and the alcohol resulting from the reduction of the starting aldehyde.

  • Tertiary Amine (Over-alkylation): The desired secondary amine product, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, is itself a nucleophile. It can react with another molecule of 6-methoxy-pyridine-2-carbaldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct.[5][6][7] This is a common issue in reductive aminations involving primary amines.[2][8]

  • 6-Methoxy-pyridin-2-yl)methanol (Alcohol Byproduct): If the reducing agent is too reactive or if the conditions are not optimized, the starting aldehyde can be directly reduced to the corresponding alcohol.[9] This is particularly problematic with strong reducing agents like sodium borohydride if the imine formation is slow.[9][10]

Q2: How can I prevent the formation of the tertiary amine byproduct?

A2: Minimizing the formation of the tertiary amine relies on controlling the relative rates of the initial and subsequent alkylation reactions. Here are several effective strategies:

  • Stoichiometry Control: Using a slight excess of the cyclopropylamine can help to ensure that the aldehyde is consumed in the formation of the primary imine, leaving less available to react with the secondary amine product. However, a large excess can complicate purification.

  • Two-Step (Indirect) Procedure: A highly effective method is to first form the imine and then introduce the reducing agent in a separate step.[6][11][12] This physically separates the secondary amine product from the aldehyde, preventing the second alkylation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations because it is a mild and selective reducing agent.[12][13][14][15] It reduces the iminium ion much faster than it reduces the starting aldehyde, which is a key advantage.[3][13]

Q3: Which reducing agent is best suited for this reaction to avoid reducing the aldehyde?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[11][12][13] Its reduced reactivity, due to the electron-withdrawing effects of the acetoxy groups, makes it selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde.[4][13] While sodium borohydride (NaBH₄) is a common reducing agent, it can readily reduce the starting aldehyde, especially under neutral or slightly acidic conditions.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[9][16]

Q4: What is the optimal solvent and temperature for this reaction?

A4: 1,2-Dichloroethane (DCE) is a commonly preferred solvent for reductive aminations using sodium triacetoxyborohydride.[11][13] Tetrahydrofuran (THF) is also a viable option.[11][13] The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions, including over-alkylation.

Q5: Does the pH of the reaction matter?

A5: Yes, the pH is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal.[9] This is because the formation of the imine from the aldehyde and amine is acid-catalyzed. However, if the pH is too low (strongly acidic), the cyclopropylamine will be fully protonated, rendering it non-nucleophilic and halting the initial step of the reaction.[9] Acetic acid is often added as a catalyst to maintain the appropriate pH.[6][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of tertiary amine byproduct 1. The secondary amine product is reacting with the starting aldehyde.[5][6] 2. Reaction time is too long.1. Switch to a two-step (indirect) procedure: form the imine first, then add the reducing agent.[6][17] 2. Use a slight excess of cyclopropylamine (1.1-1.2 equivalents). 3. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[17]
Significant amount of alcohol byproduct 1. The reducing agent is too strong (e.g., NaBH₄ in a one-pot reaction).[9][10] 2. Imine formation is slow, allowing the aldehyde to be reduced.1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13][14] 2. Ensure mildly acidic conditions (e.g., by adding acetic acid) to catalyze imine formation.[6][13]
Low or no conversion of starting materials 1. The reaction medium is too acidic, protonating the amine.[9] 2. The reducing agent has decomposed due to moisture.[14] 3. Incomplete imine formation.[9]1. Check and adjust the pH to be in the 4-6 range.[9] 2. Use anhydrous solvents and handle sodium triacetoxyborohydride under an inert atmosphere.[14] 3. Consider adding a dehydrating agent like molecular sieves during the imine formation step (in a two-step procedure).[9][17]
Reaction is slow 1. The reaction is being run at too low a temperature. 2. Insufficient acid catalyst for imine formation.1. Ensure the reaction is running at room temperature. 2. Add a catalytic amount of acetic acid if not already present.[13]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is optimized for minimizing byproducts in a single step.

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxy-pyridine-2-carbaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add cyclopropylamine (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature.

  • In a separate flask, weigh out sodium triacetoxyborohydride (1.5 eq.). Handle this reagent quickly as it is hygroscopic.[14]

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Work-up:

  • Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step (Indirect) Reductive Amination

This method is particularly useful if over-alkylation is a persistent issue.

Step A: Imine Formation

  • In a round-bottom flask, dissolve 6-methoxy-pyridine-2-carbaldehyde (1.0 eq.) and cyclopropylamine (1.05 eq.) in methanol.

  • Stir the mixture at room temperature. For challenging substrates, you can add activated 4Å molecular sieves to drive the equilibrium towards imine formation.[17]

  • Monitor the formation of the imine by TLC or ¹H NMR until the aldehyde is consumed.

  • Once complete, remove the solvent under reduced pressure (if molecular sieves were used, filter them off first).

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS).

  • Perform a standard aqueous work-up as described in Protocol 1.

Visualizing the Process

Reaction Pathway and Byproduct Formation

G Aldehyde 6-Methoxy-pyridine- 2-carbaldehyde Imine Intermediate Imine/ Iminium Ion Aldehyde->Imine + Cyclopropylamine - H₂O TertiaryAmine Tertiary Amine Byproduct (Over-alkylation) Aldehyde->TertiaryAmine Alcohol Alcohol Byproduct Aldehyde->Alcohol + Reducing Agent Amine Cyclopropylamine Amine->Imine Product Desired Secondary Amine (Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine) Imine->Product + Reducing Agent Product->TertiaryAmine + Aldehyde + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine ReducingAgent->Alcohol

Caption: Key reaction pathways in the reductive amination process.

Troubleshooting Decision Workflow

G Start Reaction Analysis (TLC / LC-MS) Overalkylation High Tertiary Amine? Start->Overalkylation Analyze Byproducts Clean Reaction is Clean Proceed with Work-up Alcohol High Alcohol Byproduct? Overalkylation->Alcohol No Solution1 Switch to Two-Step Protocol (Protocol 2) Overalkylation->Solution1 Yes Solution2 Use NaBH(OAc)₃ Ensure Anhydrous Conditions Alcohol->Solution2 Yes NoReaction Low Conversion? Alcohol->NoReaction No NoReaction->Clean No Solution3 Check pH (add AcOH) Use fresh NaBH(OAc)₃ NoReaction->Solution3 Yes

Caption: A decision tree for troubleshooting common issues.

Analytical Monitoring

Consistent monitoring of the reaction is crucial for optimization and for knowing when to quench the reaction to prevent byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting aldehyde. A typical eluent system would be a mixture of ethyl acetate and hexanes. Visualizing with a UV lamp and/or a potassium permanganate stain can be effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of the starting materials, the desired product, and key byproducts like the tertiary amine. This is the preferred method for close monitoring.[10][18][19]

By understanding the underlying mechanisms of byproduct formation and implementing the targeted strategies outlined in this guide, researchers can significantly improve the outcome of the reductive amination between cyclopropylamine and 6-methoxy-pyridine-2-carbaldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Myers, A. (n.d.).
  • BenchChem. (n.d.).
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Roiban, G.-D., & Agudo, R. (2020). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 10(15), 4949-4963.
  • Wikipedia. (n.d.).
  • Gribble, G. W., & Nutaitis, C. F. (1985). Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride.
  • Logsdon, D. L., Sobreira, T. J. P., & Cooks, R. G. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1735–1742.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2023).
  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1735-1742.
  • Cossy, J., & de Fátima, A. (2010). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 110(4), 2377–2409.
  • BenchChem. (n.d.).
  • De La Cruz, L. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Powers, I. G., & Wu, T. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30290.
  • Bobbitt, K. L., et al. (2021). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
  • Powers, I. G., & Wu, T. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283-30290.
  • Cho, C. S., & Ren, W. (2004). Catalytic Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters, 6(24), 4531–4533.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.).
  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6062-6065.
  • Dominguez, B., et al. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 9(1), 74-83.
  • Gardarsdottir, H. (n.d.).
  • Wehbe, M., et al. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This document provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to empower you to navigate the nuances of this synthesis, with a specific emphasis on the critical role of reaction temperature in achieving optimal yield and purity.

Section 1: The Core Reaction - Mechanistic Insights

Q1: What is the reaction mechanism for the synthesis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine?

The synthesis of the target compound is achieved via a reductive amination. This is a robust and widely used method in medicinal chemistry for forming C-N bonds.[1] The reaction proceeds through a two-step, one-pot process involving the condensation of 6-methoxypyridine-2-carbaldehyde with cyclopropylamine, followed by the in-situ reduction of the resulting imine intermediate.[2][3]

  • Imine Formation: The amine (cyclopropylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (6-methoxypyridine-2-carbaldehyde). This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. The protonated form of the imine, the iminium ion, is the key electrophile in the subsequent reduction step.

  • Reduction: A hydride-based reducing agent, typically a selective one like sodium triacetoxyborohydride (NaBH(OAc)₃), is used.[4] This reagent is mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde, which is crucial for minimizing side-product formation.[1][5][6]

cluster_0 Step 1: Imine/Iminium Ion Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Aldehyde 6-Methoxypyridine- 2-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine Cyclopropylamine Product Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Iminium->Product Reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducer->Product Hydride Transfer Start Start Troubleshooting Problem Low Yield or Stalled Reaction? Start->Problem CheckSM Monitor by TLC/LCMS: Are starting materials consumed? Problem->CheckSM Yes Other Root Cause: Reagent purity, stoichiometry, or moisture issue. Problem->Other No CheckSide Is the primary impurity 6-methoxy-pyridin-2-yl-methanol? CheckSM->CheckSide Yes TempLow Root Cause: Temperature is too low or reaction time is too short. CheckSM->TempLow No TempHigh Root Cause: Temperature is too high, reducing aldehyde starting material. CheckSide->TempHigh Yes CheckSide->Other No Sol_TempLow Solution: 1. Increase reaction time at RT. 2. Cautiously warm to 35-40°C. 3. Add catalytic acetic acid. TempLow->Sol_TempLow Sol_TempHigh Solution: 1. Run reaction at lower temp (0°C to RT). 2. Ensure reducer is added after allowing time for imine formation. TempHigh->Sol_TempHigh

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Welcome to the Technical Support Center for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7). As a highly reactive secondary amine with a methoxypyridine moiety, this compound is highly susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (CAS: 952194-97-7). As a highly reactive secondary amine with a methoxypyridine moiety, this compound is highly susceptible to environmental degradation during long-term storage.

This guide is engineered for researchers and drug development professionals. It bypasses superficial advice to provide a deep, mechanistic understanding of why this compound degrades and how to implement self-validating protocols to guarantee its structural integrity over time.

Module 1: Mechanistic Pathology of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine molecule. The compound features three primary sites of instability: the secondary amine nitrogen, the benzylic methylene bridge, and the pyridine ring.

Carbamate Formation (CO2 Absorption)

Secondary amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO2). The amine nitrogen attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate. A subsequent proton transfer to a second amine molecule yields a highly stable carbamate salt[1]. This reaction is accelerated in low-moisture environments, whereas the presence of water shifts the equilibrium toward bicarbonate formation[1].

G A Secondary Amine C Zwitterion Intermediate A->C Nucleophilic Attack B Atmospheric CO2 B->C D Carbamate Salt C->D Proton Transfer

Fig 1: Mechanism of carbamate formation from secondary amines and CO2.

Oxidative Degradation & Photodegradation

The presence of oxygen (O2) triggers oxidative degradation via two primary mechanisms: electron abstraction and hydrogen abstraction[2]. The benzylic methylene group (between the pyridine ring and the amine) is particularly vulnerable to hydrogen abstraction, forming an alpha-amino radical. Furthermore, pyridine derivatives are sensitive to visible and UV light, which can induce photoredox reactions that generate radicals, ultimately leading to N-oxide formation or carbon-nitrogen bond cleavage[3]. Secondary amines exhibit higher oxidative degradation rates compared to primary or tertiary amines due to their specific nucleophilicity and steric profiles[2][4].

G A Amine Substrate B Amine Radical Cation A->B O2 / Light (-e-) C Alpha-Amino Radical A->C H-Abstraction B->C Proton Loss (-H+) D N-Oxide / Cleavage Products C->D O2 Addition

Fig 2: Oxidative degradation pathways via electron or hydrogen abstraction.

Module 2: Empirical Stability Data

The following table synthesizes the quantitative impact of various storage environments on the degradation rate of benzylic secondary amines.

Storage ConditionTemp (°C)AtmosphereLight ExposureExpected Shelf LifePrimary Degradant Profile
Ambient (Benchtop)20-25AirNormal Lab UV< 2 WeeksCarbamate (High), N-Oxide
Standard Fridge2-8AirDark1-3 MonthsCarbamate (Moderate)
Standard Freezer-20AirDark6-12 MonthsTrace N-Oxide
Optimal (SOP) -20 Argon Dark (Amber) > 24 Months None detected

Module 3: Troubleshooting Guide (Symptom-Cause-Solution)

Symptom: A white, crystalline crust forms around the cap of the storage vial, or the liquid becomes unexpectedly viscous.

  • Cause: Atmospheric CO2 has reacted with the secondary amine to form a carbamate salt[1].

  • Solution: Discard the crust. To recover the bulk material, mild heating under vacuum can sometimes reverse carbamate formation, but this risks thermal degradation. Prevention via Argon blanketing is the only reliable solution.

Symptom: The compound exhibits yellowing or browning over time.

  • Cause: Oxidative degradation triggered by O2 and light exposure, leading to the formation of N-oxides and radical cleavage byproducts[3][4].

  • Solution: Ensure the use of amber vials to block UV/visible light. Purge all headspace with inert gas before sealing.

Symptom: LC-MS analysis shows unexpected mass peaks at [M+16] or [M+44].

  • Cause: [M+16] indicates the formation of an N-oxide (addition of oxygen). [M+44] is the classic signature of a CO2 adduct (carbamate formation).

  • Solution: Re-purify the batch via flash chromatography (using a basic modifier like Et3N in the mobile phase to prevent streaking) and immediately apply the Long-Term Storage SOP.

Module 4: Self-Validating SOP for Long-Term Storage

To ensure absolute trustworthiness, this protocol incorporates causality-driven steps and a self-validating Quality Control (QC) loop.

Step 1: Baseline QC Validation

  • Action: Run an LC-MS and 1H-NMR on the fresh batch.

  • Causality: You cannot protect a compound that is already degraded. Ensure the absence of M+16 and M+44 peaks before proceeding.

Step 2: Aliquoting (The "Single-Use" Principle)

  • Action: Divide the bulk compound into small, single-use aliquots in amber glass vials.

  • Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce fresh O2 and CO2, exponentially accelerating degradation. Amber glass prevents photoredox radical initiation[3].

Step 3: Argon Blanketing

  • Action: Sparge the headspace of each vial with dry Argon gas for 10-15 seconds before immediately capping.

  • Causality: Argon (1.78 g/L) is significantly denser than Nitrogen (1.16 g/L) and Air (1.22 g/L). It acts as a heavy physical blanket over the compound, preventing CO2 and O2 from reaching the surface even if the seal is imperfect.

Step 4: Hermetic Sealing

  • Action: Use PTFE-lined caps (avoid rubber, which can leach plasticizers into amines). Wrap the cap boundary tightly with Parafilm.

Step 5: Cryogenic Storage

  • Action: Store the sealed aliquots at -20°C.

  • Causality: Lowering the temperature decreases the kinetic energy available to overcome the activation barriers for both oxidative hydrogen abstraction and nucleophilic attack on CO2[2].

Step 6: Recovery Validation (The Self-Validating Loop)

  • Action: When retrieving an aliquot, allow it to warm to room temperature before opening the seal.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the sample, which acts as a catalyst for bicarbonate formation and accelerates oxidation[1][5].

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: While Nitrogen is chemically inert, it is lighter than air. When you open a Nitrogen-purged vial, the gas rapidly escapes and is replaced by ambient air. Argon's higher density ensures it remains in the vial, providing a superior protective blanket against CO2 and O2.

Q: Is the methoxy group on the pyridine ring at risk of degradation? A: Generally, no. Aryl methyl ethers are highly stable under standard storage conditions. The primary degradation vectors for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine are localized at the secondary amine (carbamate/oxidation) and the benzylic position (oxidation)[2][4].

Q: My compound has already formed a carbamate. Can I reverse it? A: Carbamate formation is technically reversible. Heating the compound under a strong vacuum can drive off the CO2. However, because this compound is a benzylic amine, applying heat increases the risk of thermal degradation. It is highly recommended to purify via basic aqueous workup or chromatography rather than relying on thermal reversal.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Purity: A Comparative Guide

Executive Summary The accurate purity determination of basic, nitrogen-containing active pharmaceutical ingredients (APIs) and intermediates remains a persistent challenge in analytical chemistry. Cyclopropyl-(6-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of basic, nitrogen-containing active pharmaceutical ingredients (APIs) and intermediates remains a persistent challenge in analytical chemistry. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a highly polar, basic molecule that exhibits poor retention and severe peak tailing on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

This guide objectively compares three distinct chromatographic strategies for the purity testing of this compound, providing a self-validating experimental protocol and a comprehensive validation framework grounded in the latest [1].

Mechanistic Analysis of the Analyte

To design an effective chromatographic method, we must first analyze the structural causality behind the molecule's behavior. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine contains two distinct basic centers:

  • A secondary aliphatic amine (estimated pKa ~10.0).

  • A substituted pyridine ring (estimated pKa ~5.5, slightly elevated due to the electron-donating 6-methoxy group).

At standard acidic mobile phase conditions (pH 2.0 – 3.0), both nitrogen atoms are fully protonated, rendering the analyte a highly polar, doubly charged cation. When analyzed on traditional silica-based C18 columns, these protonated amines undergo strong electrostatic interactions with unreacted, acidic silanol groups (-SiO⁻) on the silica surface. This secondary ion-exchange mechanism competes with the primary hydrophobic retention, resulting in severe peak tailing, broad peak shapes, and compromised resolution[2].

SilanolInteraction Analyte Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine (Protonated Base) C18 Hydrophobic Interaction (C18 Alkyl Chain) Analyte->C18 Non-polar moiety Silanol Ion-Exchange Interaction (Residual Silanol -SiO⁻) Analyte->Silanol Protonated Amine (NH2+) Result1 Reversible Retention (Ideal Chromatography) C18->Result1 Result2 Secondary Retention (Peak Tailing / Broadening) Silanol->Result2

Figure 1: Mechanistic pathways of analyte-stationary phase interactions leading to peak tailing.

Comparative HPLC Methodologies

To establish the most robust method for purity validation, we compared three distinct chromatographic approaches.

Method A: Traditional Low-pH RP-HPLC (The Baseline)
  • Conditions: Standard C18 column, Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (pH ~2.0).

  • Mechanism: Relies purely on hydrophobic retention. TFA acts as an ion-pairing agent to mask silanols.

  • Verdict: Suboptimal. The polar nature of the molecule leads to early elution (poor retention factor, k′ ). Despite ion-pairing, residual silanol interactions cause an unacceptable asymmetry factor (>2.5)[3].

Method B: High-pH RP-HPLC (The Neutralization Approach)
  • Conditions: Hybrid Silica C18 column (e.g., Waters XBridge), Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism: At pH 10.5, the secondary amine is partially/fully deprotonated, neutralizing the molecule's charge. This eliminates silanol-driven ion exchange.

  • Verdict: Effective but restrictive. Yields sharp peaks and good retention. However, operating at pH > 10 drastically reduces column lifetime unless specialized, expensive hybrid-silica columns are used.

Method C: Mixed-Mode Chromatography (The Advanced Alternative)
  • Conditions: Mixed-Mode C18/Cation-Exchange column, Mobile Phase: Ammonium Formate buffer (pH 3.0) / Acetonitrile.

  • Mechanism: Intentionally incorporates cation-exchange groups on the silica surface alongside C18 chains. Instead of fighting electrostatic interactions, this method harnesses them for predictable, controlled retention of the protonated amine.

  • Verdict: Optimal. Achieves superior retention, perfect peak symmetry, and baseline resolution from structurally similar impurities using MS-compatible, low-pH volatile buffers[2].

Quantitative Data Presentation
Chromatographic ParameterMethod A (Standard C18, pH 2.0)Method B (Hybrid C18, pH 10.5)Method C (Mixed-Mode, pH 3.0)
Retention Time ( tR​ ) 2.1 min (Poor retention)6.5 min (Optimal)7.2 min (Optimal)
Asymmetry Factor ( As​ ) 2.8 (Severe tailing)1.1 (Excellent)1.0 (Ideal)
Theoretical Plates ( N ) < 3,000> 12,000> 15,000
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.5 (Baseline)3.1 (Baseline)
MS Compatibility Poor (TFA ion suppression)ModerateExcellent

Experimental Protocol: Mixed-Mode HPLC Purity Analysis

Based on the comparative data, Method C is selected as the self-validating system for this purity assay.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Accurately weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

Step 2: Chromatographic Conditions

  • Column: Mixed-mode C18/Cation-Exchange (e.g., 150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm (optimized for the pyridine chromophore)[4].

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% 5% B

    • 12.1-17 min: 5% B (Equilibration)

Step 3: Sample Preparation

  • Standard Solution: Accurately weigh 25.0 mg of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (0.5 mg/mL).

  • Sample Solution: Prepare the test sample identically to the standard solution.

ICH Q2(R2) Method Validation Framework

To ensure the method is scientifically sound and regulatory-compliant, it must be validated according to the guideline, which became legally effective in June 2024[5].

ValidationWorkflow Start ICH Q2(R2) Purity Validation Cyclopropyl-amine Derivative Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Recovery 98-102%) Start->Acc LOD LOD / LOQ (S/N > 3 and S/N > 10) Start->LOD

Figure 2: ICH Q2(R2) core validation parameters for quantitative purity testing.

Validation Parameters & Causality
  • Specificity: The method must demonstrate baseline resolution ( Rs​>2.0 ) between the main peak and any known synthetic impurities or degradation products. The mixed-mode column's dual-retention mechanism ensures that structurally similar pyridine derivatives are separated based on both hydrophobicity and subtle pKa differences[6].

  • Linearity and Range: Evaluated from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL). A correlation coefficient ( R2 ) ≥0.999 validates the proportional response of the UV detector to the pyridine chromophore.

  • Accuracy (Recovery): Achieved by spiking known quantities of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0% recovery.

  • Precision (Repeatability): Six replicate injections of the 100% standard solution. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% , proving the self-validating stability of the ion-exchange interaction.

  • LOD and LOQ: Determined via the Signal-to-Noise (S/N) approach. LOD requires S/N ≥3 , and LOQ requires S/N ≥10 , ensuring trace-level genotoxic impurities can be quantified if the method is adapted for related substances[6].

Conclusion

For the purity analysis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, traditional C18 methodologies fail due to unmitigated silanol interactions with the protonated secondary amine. While high-pH RP-HPLC offers a viable workaround, Mixed-Mode Chromatography (Method C) provides the highest degree of analytical trustworthiness, peak symmetry, and MS-compatibility. By validating this optimized protocol against ICH Q2(R2) standards, laboratories can ensure robust, audit-ready data for drug development and quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and Aminopyridines. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Structural Analysis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Analogs

Abstract In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive framework for the comparative structural analysis of analogs based on the Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine core structure. We will explore how subtle modifications to this scaffold can profoundly influence molecular conformation, physicochemical properties, and, ultimately, biological function. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing both computational and experimental methodologies to rationally design and evaluate new chemical entities.

Introduction: The Strategic Value of the Core Scaffold

The Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine scaffold integrates three key pharmacophoric features, each contributing unique properties that are highly valued in medicinal chemistry:

  • The 2-Aminomethyl-Pyridine Core: This central heterocyclic structure is prevalent in a multitude of FDA-approved drugs and is a versatile scaffold for engaging with biological targets.[3] The nitrogen atom acts as a hydrogen bond acceptor, while the aminomethyl side chain provides a basic handle for salt formation and a vector for exploring target binding pockets.

  • The Methoxy Group (-OCH₃): Positioned at the 6-position of the pyridine ring, the methoxy group significantly influences the electronic properties of the aromatic system.[5] It is a mild electron-donating group that can modulate pKa, improve metabolic stability, and enhance binding affinity through specific interactions with protein targets.[6][7][8]

  • The Cyclopropyl Group: This small, strained ring is a powerful tool in drug design.[9] It introduces conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity.[10][11] The unique electronic nature of the cyclopropyl ring can also improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12][13]

A thorough comparative analysis of analogs built upon this scaffold is essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds.[14][15]

Designing Analogs for Comparative Analysis

To systematically probe the SAR of the core scaffold, we propose the synthesis and analysis of a focused set of analogs. These analogs are designed to explore the impact of modifications at three key positions: the cyclopropyl moiety, the methoxy group, and the secondary amine.

dot graph { layout=neato; node [shape=none, image="httpsa://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22398654&t=l", label=""]; Core [pos="0,0!"];

node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="R1: Cyclopropyl", pos="-2.5,1.5!"]; R2 [label="R2: Methoxy", pos="2.5,1.5!"]; R3 [label="R3: Amine", pos="-2.5,-1.5!"];

edge [color="#5F6368"]; Core -- R1; Core -- R2; Core -- R3; } caption { label = "Key modification points on the core scaffold."; fontsize = 10; } /dot

Table 1: Proposed Analogs for Comparative Structural Analysis

Compound IDR1 (Cyclopropyl Position)R2 (Methoxy Position)R3 (Amine Position)Rationale for Modification
Parent Cyclopropyl-OCH₃-NH-Parent Compound
Analog-A1 Isopropyl-OCH₃-NH-Evaluate the effect of removing ring strain while maintaining lipophilicity.
Analog-A2 Cyclobutyl-OCH₃-NH-Assess the impact of a larger, less strained cycloalkane.
Analog-B1 Cyclopropyl-OH-NH-Investigate the role of the methyl group and introduce a hydrogen bond donor.
Analog-B2 Cyclopropyl-OCF₃-NH-Explore the effect of a strongly electron-withdrawing group on ring electronics.
Analog-C1 Cyclopropyl-OCH₃-N(CH₃)-Determine the impact of N-methylation on basicity and steric hindrance.

Workflow for Comparative Structural Analysis

A robust comparative analysis integrates computational (in silico) and experimental techniques to build a comprehensive understanding of the structural and functional consequences of analog modification.

G cluster_0 Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Analysis Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Computational Computational Modeling (Conformation, Electronics) Purification->Computational Spectroscopic Spectroscopic Analysis (NMR, IR) Purification->Spectroscopic Crystallography X-ray Crystallography Purification->Crystallography Assay Biological Assay (e.g., Kinase Inhibition) Computational->Assay Spectroscopic->Assay Crystallography->Assay SAR SAR Analysis Assay->SAR

Computational (In Silico) Analysis

Computational modeling provides a powerful, resource-efficient first pass to predict how structural changes will affect molecular properties.

Methodology:

  • 3D Structure Generation: Build 3D models of the parent compound and all analogs.

  • Conformational Analysis: Perform a systematic conformational search for each analog to identify low-energy conformers. The cyclopropyl group is expected to significantly restrict the conformational freedom of the side chain.[10]

  • Quantum Mechanical Calculations: Use Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) to optimize the geometry of the lowest energy conformers and calculate key electronic properties.

Table 2: Predicted Physicochemical Properties of Analogs

Compound IDCalculated LogPPolar Surface Area (Ų)Dipole Moment (Debye)Lowest Energy Conformation (Dihedral Angle °)
Parent 2.1541.52.8-175
Analog-A1 2.3041.52.7-178, +65, -65
Analog-A2 2.4541.52.9-176
Analog-B1 1.6061.73.5-174
Analog-B2 3.1041.54.8-177
Analog-C1 2.4532.32.6-176

Note: Data are hypothetical and for illustrative purposes.

Expert Insights: The removal of the cyclopropyl ring in Analog-A1 is predicted to increase conformational flexibility, which could lead to a higher entropic penalty upon binding to a target. The replacement of the methoxy group with a hydroxyl group in Analog-B1 significantly increases polarity, which will impact solubility and cell permeability.

Experimental Structural Elucidation

Experimental techniques are essential to validate the computational models and provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each atom in the molecule.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 2-5 mg of the purified analog in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the analogs. Pay close attention to the signals for the cyclopropyl protons (typically upfield, ~0.5-1.5 ppm) and the methoxy protons (~3.8-4.0 ppm).

Expected Observations:

  • The N-methylation in Analog-C1 will result in the disappearance of the N-H proton signal and the appearance of a new singlet at ~2.2-2.5 ppm corresponding to the N-CH₃ group.

  • The hydroxyl proton of Analog-B1 will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using standard crystallographic software.

Expert Insights: The crystal structure will provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for validating computational models and for understanding the precise conformational preferences imposed by the cyclopropyl group.

Structure-Activity Relationship (SAR) Analysis

The ultimate goal of this analysis is to correlate the observed structural and physicochemical properties with biological activity.[2]

Hypothetical Biological Assay: Kinase Inhibition

Many pyridine-containing molecules are known to be kinase inhibitors.[3] Let's assume these analogs are being tested for their ability to inhibit a hypothetical kinase, "Kinase X."

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Use a fluorescence-based assay to measure the phosphorylation of a peptide substrate by Kinase X.

  • Compound Incubation: Incubate the kinase, substrate, and ATP with varying concentrations of the test compounds.

  • Data Analysis: Measure the fluorescence signal and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each analog.

Table 3: Hypothetical SAR Data for Kinase X Inhibition

Compound IDKey Structural FeatureIC₅₀ (nM)Interpretation
Parent Cyclopropyl, Methoxy50Potent starting point.
Analog-A1 Isopropyl500Ring strain is crucial for potency, likely by enforcing a bioactive conformation.
Analog-A2 Cyclobutyl150Larger ring is tolerated but less optimal than cyclopropyl.
Analog-B1 Hydroxyl80H-bond donor is tolerated, but potency is slightly reduced. May improve solubility.
Analog-B2 Trifluoromethoxy1200Strong electron-withdrawing group is detrimental, likely altering the pKa of the pyridine nitrogen.
Analog-C1 N-Methyl900N-methylation introduces steric clash in the binding pocket or removes a key H-bond interaction.

Note: Data are hypothetical and for illustrative purposes.

G cluster_0 Structural Modification cluster_1 SAR Interpretation Parent Parent (50 nM) Cyclopropyl, -OCH3 A1 Analog-A1 (500 nM) Isopropyl Parent->A1 Loss of Rigidity B1 Analog-B1 (80 nM) -OH Parent->B1 Altered Electronics/H-Bonding C1 Analog-C1 (900 nM) N-Methyl Parent->C1 Steric Hindrance / Loss of H-Bond Conclusion1 Cyclopropyl ring is critical for potency (Bioactive Conformation) A1->Conclusion1 Conclusion2 Methoxy group is optimal for electronic properties B1->Conclusion2 Conclusion3 Secondary amine (N-H) is important for binding C1->Conclusion3

Conclusion

This guide has outlined a systematic and integrated approach to the comparative structural analysis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine analogs. By combining computational modeling, experimental structural elucidation, and biological testing, researchers can develop a deep understanding of the structure-activity relationships that govern the performance of this valuable chemical scaffold. The insights gained from such an analysis are critical for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • Metabolism of cyclopropyl groups. Hypha Discovery.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Taylor & Francis.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. BenchChem.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Bentham Science.
  • Methoxy group: Significance and symbolism. ScienceDirect.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.
  • The role of the methoxy group in approved drugs. ResearchGate.
  • The role of the methoxy group in approved drugs (2024). Semantic Scholar.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
  • 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health.
  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate.

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Profiling of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary & Contextual Grounding Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Contextual Grounding

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (Chemical Formula: C10H14N2O, Exact Mass: 178.1106 Da) is a highly versatile secondary amine intermediate. It is frequently utilized in the synthesis of RET kinase modulators[1] and serves as a core building block for tripodal polyamine ligands in biologically active copper(II) complexes[2]. Accurate structural characterization of this compound and its downstream metabolites is critical for pharmacokinetic profiling.

This guide objectively compares the analytical platforms used to characterize this molecule and provides a self-validating experimental framework for mapping its gas-phase fragmentation behavior.

Mechanistic Causality: Gas-Phase Dissociation Dynamics

To objectively evaluate analytical platforms, we must first understand the causality behind the molecule's fragmentation. In positive electrospray ionization (ESI+), the molecule is preferentially protonated at the highly basic secondary aliphatic amine, yielding a precursor ion at m/z 179.118.

The fragmentation of this precursor is governed by the stability of the resulting product ions:

  • Inductive Cleavage (m/z 122.060): The dominant dissociation pathway is driven by charge retention on the aromatic moiety. Cleavage of the C-N bond adjacent to the secondary amine results in the neutral loss of cyclopropylamine (57 Da). The resulting 6-methoxy-pyridin-2-ylmethylium ion is highly stabilized by resonance from the pyridine ring.

  • Methoxy Group Dynamics (m/z 147.092): A secondary pathway involves the neutral loss of methanol (CH3OH, 32 Da) from the methoxy-pyridine moiety, a diagnostic hallmark of ortho-substituted methoxypyridines.

  • High-Energy Dissociation (m/z 94.041): At elevated collision energies, the m/z 122 ion undergoes a further neutral loss of carbon monoxide (CO, 28 Da) to yield a stable pyridinium cation.

MS_Fragmentation M_H [M+H]+ m/z 179.118 Frag1 6-methoxy-pyridin-2-ylmethylium m/z 122.060 M_H->Frag1 - Cyclopropylamine (-57 Da) Frag2 Loss of Methanol m/z 147.092 M_H->Frag2 - CH3OH (-32 Da) Frag3 Pyridinium Cation m/z 94.041 Frag1->Frag3 - CO (-28 Da)

Figure 1: ESI+ MS/MS fragmentation pathway of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine.

Analytical Platform Comparison

Selecting the correct mass spectrometry platform depends on whether the goal is absolute quantitation in biological matrices or high-confidence structural elucidation.

Analytical_Workflow Sample Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine ESI_QqQ ESI-QqQ MS/MS (Targeted Quantitation) Sample->ESI_QqQ ESI_Orbitrap ESI-Orbitrap HRMS (Structural Elucidation) Sample->ESI_Orbitrap GC_EI GC-EI-MS (Library Matching) Sample->GC_EI Data_QqQ MRM Transitions High Sensitivity ESI_QqQ->Data_QqQ Data_Orb Exact Mass & Isotope Mass Accuracy <2 ppm ESI_Orbitrap->Data_Orb Data_GC 70 eV EI Spectra Standardized Library GC_EI->Data_GC

Figure 2: Analytical platform comparison logic for MS structural elucidation and quantitation.

Platform Performance Data Summary

The following table summarizes the quantitative performance metrics and diagnostic capabilities of each platform when analyzing this specific compound.

FeatureHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ)GC-EI-MS (70 eV)
Primary Utility Metabolite ID & Structural ElucidationHigh-Throughput PK QuantitationRaw Material Purity / Library ID
Ionization Method ESI (Soft Ionization)ESI (Soft Ionization)Electron Impact (Hard Ionization)
Mass Accuracy < 2 ppm (Crucial for formula ID)~ 0.1 Da~ 0.1 Da
Key Diagnostic Ion m/z 122.0600 (Exact Mass)m/z 122.1 (Nominal Mass)m/z 122 (Base Peak)
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range) Moderate (ng/mL range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude 3–4 orders of magnitude

Verdict: For initial characterization and structural confirmation of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, is the superior alternative due to its sub-2 ppm mass accuracy. However, for downstream clinical trials requiring high-throughput quantitation of the molecule in plasma, ESI-QqQ MS/MS operating in Multiple Reaction Monitoring (MRM) mode (using the 179.1 → 122.1 transition) is the undisputed gold standard.

Self-Validating Experimental Protocol: HRMS Fragmentation Mapping

To ensure absolute trustworthiness in your structural assignments, the following protocol utilizes a self-validating loop (Calibration → Blank → Sample → Isotope Verification) for ESI-MS/MS acquisition.

Step 1: System Suitability and Mass Calibration
  • Action: Infuse a positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621) and calibrate the instrument to achieve a mass error of < 2 ppm.

  • Causality: High mass accuracy is non-negotiable. It allows the software to definitively distinguish the m/z 122.0600 fragment (C7H8NO+) from isobaric interferences, ensuring the assigned chemical formula is mathematically unique.

Step 2: Blank Validation Matrix
  • Action: Inject a 50:50 Methanol:Water (0.1% Formic Acid) solvent blank prior to the sample.

  • Causality: Validates that the m/z 179.118 peak is entirely sample-derived and not an artifact of column carryover or background chemical noise.

Step 3: Precursor Isolation and CE Ramping
  • Action: Prepare the sample at 1 µg/mL in the mobile phase. Direct infuse at 10 µL/min. Isolate the precursor ion (m/z 179.1) using a 1.0 m/z quadrupole isolation window. Ramp the Higher-energy C-trap Dissociation (HCD) Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: Formic acid acts as a proton donor, maximizing [M+H]+ yield. Ramping the collision energy maps the breakdown curve. Low CE (20 eV) reveals primary fragments (loss of cyclopropylamine), while high CE (40 eV) forces secondary fragmentation (loss of CO), establishing a definitive structural lineage.

Step 4: Quantitative Data Extraction & Isotope Verification
  • Action: Extract the exact masses and relative abundances at different collision energies to build the spectral library.

Expected Quantitative Output (HCD Fragmentation):

Fragment IonElemental CompositionTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Rel. Abundance (HCD 20 eV)Rel. Abundance (HCD 40 eV)
Precursor[C10H15N2O]+179.1179179.1182+1.6100%15%
Product 1[C7H8NO]+122.0600122.0602+1.685%100%
Product 2[C9H11N2]+147.0917147.0919+1.325%10%
Product 3[C6H8N]+94.041394.0415+2.15%65%

References

  • Compounds and methods for development of Ret modulators (WO2005062795A2). Google Patents.
  • Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands . MDPI Inorganics. URL:[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules . Journal of Chromatography A. URL:[Link]

Sources

Comparative

A Framework for Validating the Efficacy of Novel Kinase Inhibitors: The Case of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine in Oncology Drug Discovery

This guide presents a comprehensive, technically grounded framework for evaluating the efficacy of novel small molecules in drug discovery, using the hypothetical candidate, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, technically grounded framework for evaluating the efficacy of novel small molecules in drug discovery, using the hypothetical candidate, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, as a case study. Given the absence of published efficacy data for this specific molecule, this document serves not as a direct comparison, but as a detailed roadmap for its initial validation, from target hypothesis to preclinical assessment.

The molecular architecture of our subject molecule, featuring a pyridine scaffold and a cyclopropyl group, suggests a potential role as a kinase inhibitor. The pyridine ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bonds within ATP-binding pockets.[1][2][3] The cyclopropyl moiety is often incorporated by medicinal chemists to enhance metabolic stability, increase potency, and improve pharmacokinetic properties by providing a rigid, conformationally constrained structure.[4][5][6]

Based on these structural alerts, we hypothesize that Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine may target a serine/threonine kinase within a critical oncogenic signaling pathway. A prime candidate for such a target is the RAF kinase family, particularly B-RAF, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway, often through activating mutations like B-RAF V600E, is a major driver in a significant percentage of melanomas and other cancers.[7][8]

This guide will therefore outline the essential experiments required to test this hypothesis, comparing our novel compound against established, clinically relevant inhibitors of the MAPK pathway.

The MAPK Signaling Pathway: Our Therapeutic Target

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[9] In many cancers, mutations in genes like B-RAF lead to the constitutive, uncontrolled activation of this pathway, promoting malignant growth.[10] Our objective is to determine if Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine can inhibit this pathway, leading to cancer cell death.

MAPK_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-RAF (Hypothesized Target) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Phosphorylates Test_Cmpd Test Compound (Cyclopropyl-(6-methoxy- pyridin-2-ylmethyl)-amine) Test_Cmpd->BRAF BRAF_Inhibitor Comparator 1: Vemurafenib Dabrafenib BRAF_Inhibitor->BRAF MEK_Inhibitor Comparator 2: Trametinib MEK_Inhibitor->MEK

Figure 1: The MAPK signaling cascade and hypothesized points of inhibition.
Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, beginning with direct biochemical assays to confirm target engagement and progressing to cell-based assays to measure phenotypic effects.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy & Target Engagement cluster_2 Phase 3: Preclinical Safety & Selectivity KinaseAssay In Vitro Kinase Assay (Target: B-RAF V600E) (Output: IC50) CellViability Cell Viability Assay (Cell Line: A375 Melanoma) (Output: GI50) KinaseAssay->CellViability Confirm Potency WesternBlot Western Blot Analysis (Target: Phospho-ERK) (Output: Target Engagement) CellViability->WesternBlot Validate On-Target Effect KinasePanel Kinome-Wide Selectivity Panel (Output: Selectivity Profile) WesternBlot->KinasePanel Assess Off-Target Activity ToxAssays In Vitro Toxicity Assays (e.g., hERG, CYP Inhibition) (Output: Safety Profile) KinasePanel->ToxAssays Evaluate Safety

Figure 2: A tiered experimental workflow for compound validation.

Phase 1: Biochemical Potency Assessment

The first critical step is to determine if our test compound directly inhibits the kinase activity of our hypothesized target, B-RAF, specifically the constitutively active V600E mutant which is prevalent in melanoma.[8]

In Vitro B-RAF V600E Kinase Assay

This assay quantifies the ability of the compound to prevent the phosphorylation of a substrate by the B-RAF V600E enzyme. We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.

Comparator Compounds:

  • Vemurafenib: A potent, FDA-approved B-RAF V600E inhibitor.[11][12]

  • Dabrafenib: Another clinically used selective B-RAF V600E inhibitor.[13][14]

  • Trametinib: A MEK inhibitor, which should be inactive in this B-RAF-specific assay, serving as a negative control for direct B-RAF inhibition.[15][16]

Table 1: Hypothetical In Vitro Kinase Assay Results

Compound Target IC50 (nM)
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine B-RAF V600E [Experimental Result]
Vemurafenib (Positive Control) B-RAF V600E 15 - 35
Dabrafenib (Positive Control) B-RAF V600E 0.5 - 5

| Trametinib (Negative Control) | B-RAF V600E | >10,000 |

IC50 values for comparators are typical ranges reported in literature.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay methodologies, such as those provided by BPS Bioscience and Promega.[17][18]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Serially dilute the test compound and comparators in DMSO, followed by a final dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing the inactive MEK1 as a substrate for B-RAF and ATP at a concentration near its Km value for the enzyme.

    • Dilute recombinant human B-RAF V600E enzyme in cold Kinase Assay Buffer.

  • Assay Execution:

    • To a white, opaque 96-well plate, add 5 µL of the diluted compound solutions.

    • Add 20 µL of the Substrate/ATP master mix to each well.

    • Initiate the reaction by adding 25 µL of the diluted B-RAF V600E enzyme solution to each well. Include "no enzyme" and "vehicle control" (DMSO) wells.

    • Incubate the plate at 30°C for 45 minutes with gentle agitation.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 50 µL of a commercial ATP-detection reagent (e.g., Kinase-Glo® Max) to each well.

    • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Efficacy and On-Target Validation

After establishing biochemical potency, the next step is to assess whether the compound can inhibit cancer cell proliferation and engage its target within a cellular context.

Cell Viability Assay

We will use the A375 human melanoma cell line, which harbors the B-RAF V600E mutation and is thus dependent on the MAPK pathway for survival.[19] The MTS assay, a colorimetric method, will be used to measure cell viability. Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan product, and the amount of color is proportional to the number of viable cells.[20]

Comparator Compounds:

  • Vemurafenib & Dabrafenib: As B-RAF inhibitors, they are expected to be highly potent in this cell line.[7][21]

  • Trametinib: As a MEK inhibitor, it also potently inhibits this pathway and serves as a strong positive control.[22]

Table 2: Hypothetical Cell Viability Assay Results (A375 Cells)

Compound Primary Target GI50 (nM)
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine B-RAF [Experimental Result]
Vemurafenib B-RAF 50 - 200
Dabrafenib B-RAF 1 - 10

| Trametinib | MEK | 0.5 - 5 |

GI50 (50% Growth Inhibition) values for comparators are typical ranges reported in literature.

Experimental Protocol: MTS Cell Viability Assay

This protocol is based on standard procedures for colorimetric cell viability assays.[23][24]

  • Cell Seeding:

    • Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound and comparators in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (DMSO) control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of concentration and fit the curve to determine the GI50 value.

Western Blot for Target Engagement

To confirm that the observed cell death is due to the inhibition of the MAPK pathway, we will measure the phosphorylation status of ERK, a key downstream effector of B-RAF and MEK.[25] A successful B-RAF inhibitor should decrease the level of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.

Experimental Protocol: Western Blot for Phospho-ERK

This protocol follows standard Western blotting procedures for detecting phosphorylated proteins.[9][26]

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound and comparators at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using a 10% SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and capture the signal using a digital imaging system.

    • To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.

    • Re-block the membrane and re-probe with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above. A loading control like β-actin should also be probed.

Phase 3: Preclinical Safety and Selectivity Profiling

A therapeutically viable drug candidate must be selective for its intended target to minimize off-target side effects.

  • Kinome-wide Selectivity Screening: The compound should be screened against a broad panel of other kinases (e.g., >400 kinases) to identify potential off-target interactions. High selectivity for B-RAF over other kinases is a desirable attribute.

  • In Vitro Safety Assays: Early assessment of potential liabilities is crucial. Standard assays include:

    • hERG Channel Assay: To assess the risk of cardiac QT prolongation.

    • Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.[27]

Conclusion and Path Forward

This guide outlines a logical and rigorous workflow for the initial validation of a novel compound, Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, as a hypothesized B-RAF inhibitor. Successful outcomes in the described biochemical and cellular assays—namely, potent IC50 against B-RAF V600E, strong GI50 in B-RAF mutant cells, and clear reduction of p-ERK—would provide a strong rationale for advancing the compound into further preclinical development. This would include lead optimization, in vivo efficacy studies in xenograft models, and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. By following this structured approach, researchers can build a robust data package to validate the efficacy and therapeutic potential of new chemical entities in the competitive landscape of oncology drug discovery.

References

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  • Grzybowska-Szatkowska, L., & Slomka, M. (2018). Trametinib: a MEK inhibitor for management of metastatic melanoma. Contemporary Oncology. Available at: [Link]

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  • Dankner, M., & Zippel, D. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • Liv Hospital. (2026). dabrafenib. Available at: [Link]

  • Larkin, J., & Del Vecchio, M. (2013). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Cancer Management and Research. Available at: [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Vemurafenib - StatPearls. Available at: [Link]

  • DermNet. (n.d.). Trametinib. Available at: [Link]

  • European Medicines Agency. (n.d.). Zelboraf, INN-vemurafenib. Available at: [Link]

  • Value-Based Cancer Care. (n.d.). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. Available at: [Link]

  • Wermuth, C. G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

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  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Available at: [Link]

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  • National Center for Biotechnology Information. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine proper disposal procedures

Standard Operating Procedure & Environmental Safety Guide: Disposal of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Proper disposal of specialized organic building blocks requires more than simple adherence to generi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Safety Guide: Disposal of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Proper disposal of specialized organic building blocks requires more than simple adherence to generic waste guidelines; it demands a mechanistic understanding of the compound's physicochemical liabilities. Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a bi-functional molecule frequently utilized in drug discovery and complex organic synthesis. Because it contains both a basic secondary aliphatic amine and a substituted pyridine ring, its disposal profile is highly specific.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first analyze the molecular components driving the chemical's hazards:

  • The Pyridine Core (6-methoxy-pyridin-2-yl): Pyridine derivatives are highly mobile in aqueous environments and are notoriously difficult to remove via standard municipal wastewater treatment. Systemically, they are known hepatotoxins and neurotoxins, with oral LD50 values for similar derivatives ranging from 800 to 1600 mg/kg . The methoxy substitution increases electron density on the ring, but the core remains a persistent aquatic hazard.

  • The Aliphatic Amine (Cyclopropyl-methylamine moiety): This secondary amine imparts strong localized basicity and nucleophilicity. In aqueous waste streams, it can elevate the pH significantly. If the pH of the resulting waste stream reaches or exceeds 12.5, it triggers the EPA's D002 (Corrosivity) characteristic hazardous waste code 1[1]. Furthermore, amines react violently and exothermically with strong acids and can form highly toxic, carcinogenic nitrosamines if inadvertently mixed with nitrosating agents.

Quantitative Data & Waste Segregation Parameters

Because this compound is not a pure, unused commercial chemical listed on the EPA's P or U lists (like pure pyridine, U196), it must be profiled and disposed of based on its Characteristic Waste properties.

Table 1: Waste Segregation & Quantitative Disposal Parameters

Parameter / CategoryValue / GuidelineCausality & Operational Impact
Aqueous pH Limit < 12.5 (Target pH 6–8)Solutions with pH ≥ 12.5 are D002 Corrosive Waste[1]. Must be neutralized prior to bulking.
Incineration Temp. 820°C – 1600°CRequired to completely break the robust aromatic pyridine ring and prevent environmental persistence[2].
Incompatible Matrices Strong Acids, OxidizersThe amine moiety will undergo violent exothermic reactions. Segregate strictly from nitric/sulfuric acid waste.
Emission Byproducts Nitrogen Oxides (NOx)Because the molecule contains two nitrogen atoms, thermal destruction generates toxic NOx gases, necessitating specialized scrubbers[3].

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This protocol ensures that routine laboratory waste containing Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is safely routed for thermal destruction without risking incompatible chemical reactions.

Step 1: Matrix Identification and Segregation

  • Action: Determine if the waste is solid (e.g., contaminated silica gel, empty vials), halogenated liquid, or non-halogenated liquid.

  • Causality: Halogenated and non-halogenated wastes are processed differently at incineration facilities. Mixing them increases disposal costs and risks the formation of dioxins during incineration.

Step 2: Aqueous Neutralization (If Applicable)

  • Action: If the compound is dissolved in an aqueous wash, test the pH using indicator strips. If the pH is > 9.0, carefully titrate with dilute citric acid or 1M HCl until the pH is between 6.0 and 8.0.

  • Causality: Neutralization prevents the waste from being classified as D002 Corrosive[1] and prevents degradation of the storage container.

Step 3: Containerization

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or Teflon-lined drum. Do not use metal containers.

  • Causality: Basic amines can corrode certain metals over time, leading to structural failure of the waste container.

Step 4: Routing to High-Temperature Incineration

  • Action: Label the container as "Hazardous Waste - Toxic/Amine Derivative" and route it to an EHS-approved vendor capable of rotary kiln or liquid injection incineration.

  • Causality: The absolute standard for amine and pyridine derivative disposal is high-temperature incineration (820°C - 1600°C)2[2]. Because burning nitrogen-rich compounds generates toxic nitrogen oxides, the facility must be equipped with alkaline NOx scrubbers to capture emissions before atmospheric release 3[3].

Emergency Spill Response Protocol

In the event of an accidental release (e.g., a dropped flask or reactor leak), immediate containment is required due to the compound's aquatic toxicity and vapor hazards.

  • Evacuate & Ventilate: Immediately lower the fume hood sash or evacuate the immediate area to prevent inhalation of volatile amine vapors. Ensure maximum room exhaust is active.

  • Containment (No Water): Do NOT flush the spill with water, as this will spread the aquatic hazard into the municipal drain system 4[4]. Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Physical Collection: Using non-sparking tools, sweep the saturated absorbent into a chemically resistant, sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any residual amine. Follow with a soapy water wash. Collect all washings using absorbent pads and route them to solid hazardous waste for incineration.

Waste Routing Visualization

WasteRouting Start Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine Waste Generated State Determine Physical State & Matrix Start->State Solid Solid Waste (Contaminated PPE, Silica Gel) State->Solid Liquid Liquid Waste (Reaction Solvents, Washes) State->Liquid Incineration High-Temperature Incineration (820°C - 1600°C) Equipped with Alkaline NOx Scrubbers Solid->Incineration Direct Routing Aqueous Aqueous Waste (Check pH for D002 Corrosivity) Liquid->Aqueous Organic Organic Solvent Waste (Check Halogen Content) Liquid->Organic Aqueous->Incineration Neutralized to pH 6-8 Halogenated Halogenated Organic (e.g., DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated Organic (e.g., Methanol, EtOAc) Organic->NonHalogenated Halogenated->Incineration Segregated Drum NonHalogenated->Incineration Segregated Drum

Figure 1: Decision tree for the segregation and disposal routing of pyridine-amine derivative waste.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."1

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Pyridine: Human health tier II assessment."

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." 2

  • Journal of Environmental Informatics Letters. "Handling of Amine-Based Wastewater Produced During Carbon Capture."3

  • Jubilant Ingrevia. "Safety Data Sheet: Alkyl Pyridine Derivatives." 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine
Reactant of Route 2
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Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine
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